Olmesartan Ethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYGFMDEVYVZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Olmesartan Ethyl Ester: A Key Intermediate in Olmesartan Medoxomil Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Olmesartan Ethyl Ester, a critical intermediate in the manufacturing of the antihypertensive drug Olmesartan Medoxomil. This document details the core chemical transformations, experimental protocols, and quantitative data to support research, development, and process optimization.
Introduction
Olmesartan Medoxomil is a potent and selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. The synthesis of this complex molecule involves a multi-step process, with the formation of Trityl this compound being a pivotal stage. This intermediate is subsequently hydrolyzed and esterified to yield the final active pharmaceutical ingredient (API). This guide will focus on the prevalent and commercially viable synthetic route to this compound and its conversion to Olmesartan Medoxomil.
Core Synthesis Pathway
The primary route to Olmesartan Medoxomil involves the N-alkylation of an imidazole ethyl ester derivative with a substituted benzyl bromide, followed by saponification and subsequent esterification. This compound, in its trityl-protected form, is the direct product of the initial N-alkylation step.
The overall synthesis can be summarized in the following key stages:
-
N-alkylation: Formation of Trityl this compound.
-
Saponification: Hydrolysis of the ethyl ester to yield the corresponding carboxylic acid (Trityl Olmesartan).
-
Esterification: Reaction with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to form Trityl Olmesartan Medoxomil.
-
Detritylation: Removal of the trityl protecting group to afford the final product, Olmesartan Medoxomil.
Signaling Pathway Diagram
The following diagram illustrates the core reaction sequence for the synthesis of Olmesartan Medoxomil, highlighting the central role of this compound.
Caption: Synthesis pathway of Olmesartan Medoxomil from key starting materials.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of Olmesartan Medoxomil, with a focus on the formation and reaction of this compound.
Preparation of Trityl this compound (N-alkylation)
This step involves the reaction between the imidazole ethyl ester derivative and the trityl-protected benzyl bromide.[1]
-
Reactants:
-
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
-
4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide
-
-
Reagents and Solvents:
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Acetone
-
-
Procedure:
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).[1]
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) at a temperature of 25–30°C.[1]
-
Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.[1]
-
Upon completion of the reaction, add acetone (700 L) at 35-40°C to precipitate the product.[1]
-
The resulting slurry is then processed to isolate the pure Trityl this compound.[1]
-
Saponification of Trityl this compound
The ethyl ester is hydrolyzed to the corresponding carboxylate salt.[1]
-
Reactant:
-
Trityl this compound
-
-
Reagents and Solvents:
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Ethanol
-
Deionized (DM) Water
-
-
Procedure:
-
Prepare a pre-cooled solution of Trityl this compound (200 kg) in a mixture of tetrahydrofuran (1200 L) and ethanol (200 L).[1]
-
To this solution, add a pre-cooled aqueous solution of sodium hydroxide (11.73 kg in 50 L of DM water) at 10–15°C.[1]
-
Stir the reaction mixture for 5 hours.[1]
-
Concentrate the reaction mass under reduced pressure at a temperature below 20°C to obtain Trityl Olmesartan sodium salt as a thick oily mass.[1]
-
Esterification to Trityl Olmesartan Medoxomil
The carboxylate salt is then esterified to introduce the medoxomil group.
-
Reactants:
-
Trityl Olmesartan sodium salt
-
4-chloromethyl-5-methyl-1,3-dioxol-2-one
-
-
Reagents and Solvents:
-
Sodium Iodide (NaI) is noted to minimize ester hydrolysis and detritylation.[1]
-
-
General Procedure: The Trityl Olmesartan salt is reacted with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one in an organic solvent.[2] The presence of a base may also be required.[2]
Detritylation to Olmesartan Medoxomil
The final step is the removal of the trityl protecting group.[1]
-
Reactant:
-
Trityl Olmesartan Medoxomil
-
-
Reagents and Solvents:
-
75% v/v Aqueous Acetic Acid
-
Methylene Chloride
-
Deionized (DM) Water
-
-
Procedure:
-
Create a suspension of Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L).[1]
-
Stir the suspension at 25–30°C for 10 hours.[1]
-
Filter the byproduct, trityl alcohol, through hyflo and wash with 75% v/v aqueous acetic acid (200 L).[1]
-
To the filtrate, add methylene chloride (1225 L) followed by DM water (875 L) at 20–30°C and stir for 15 minutes for extraction.[1]
-
The product is then isolated from the organic phase and purified.[1]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Olmesartan Medoxomil.
| Reaction Step | Product | Yield | Purity (by HPLC) | Reference |
| N-alkylation | Trityl this compound | 90% | ≥98% | [1][3] |
| Saponification & Esterification | Trityl Olmesartan Medoxomil | 90% | ≥99.5% | [1] |
| Detritylation & Purification | Olmesartan Medoxomil | 90% (Purification Step) | 99.9% | [1] |
| Overall Process | Olmesartan Medoxomil | 62% | 99.9% | [1] |
Experimental Workflow Diagram
The diagram below outlines the general workflow for the synthesis and purification of Olmesartan Medoxomil.
Caption: General experimental workflow for Olmesartan Medoxomil synthesis.
Conclusion
The synthesis of this compound is a well-established and critical step in the industrial production of Olmesartan Medoxomil. The N-alkylation reaction conditions have been optimized to achieve high yields and purity.[1][3] Subsequent saponification, esterification, and deprotection steps provide the final API in high purity.[1] This guide provides a detailed framework for understanding and implementing the synthesis of this important pharmaceutical intermediate. Further research may focus on the development of more efficient, one-pot procedures or the use of alternative protecting group strategies to enhance the overall process economy.
References
A Comprehensive Technical Guide to the Chemical Properties of Olmesartan Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan Ethyl Ester, a key intermediate in the synthesis of the angiotensin II receptor antagonist Olmesartan Medoxomil, plays a critical role in the production of this widely used antihypertensive medication.[1][2] A thorough understanding of its chemical properties is paramount for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the known chemical characteristics of this compound, complete with tabulated data, detailed experimental protocols, and a visualization of the relevant biological signaling pathway.
Chemical Identity and Structure
This compound is chemically known as 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester.[3][4] Its structure features a substituted imidazole ring linked to a biphenyl tetrazole moiety, characteristic of the sartan class of drugs.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate[4] |
| CAS Number | 144689-23-6 |
| Molecular Formula | C₂₆H₃₀N₆O₃[5] |
| Molecular Weight | 474.55 g/mol [5] |
| SMILES | CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, purification, and formulation. While some experimental data is available, certain properties are based on predicted values.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Melting Point | Not available | [6] |
| Boiling Point (Predicted) | 717.6 ± 70.0 °C | [5] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 4.15 ± 0.10 | [6] |
| LogP (Predicted) | 3.9 | [4] |
Table 3: Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard pharmacopeial and laboratory methods can be applied.
Determination of Melting Point (General Protocol)
The melting point of a pharmaceutical compound is a critical indicator of its purity. A general procedure using a capillary melting point apparatus is as follows:
-
Sample Preparation: The this compound sample should be finely powdered and thoroughly dried, for example, in a vacuum desiccator over a suitable desiccant.
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The melting point apparatus is calibrated using certified reference standards.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the substance first begins to melt (onset) to the point at which it is completely liquid (clear point).[6][7] A sharp melting range is indicative of high purity.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[8][9]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., methanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Withdrawal and Preparation: A sample of the supernatant is withdrawn using a syringe fitted with a suitable filter to remove any undissolved solid. The sample is then diluted as necessary with the solvent.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Biological Context: The Angiotensin II Signaling Pathway
Olmesartan, the active metabolite of Olmesartan Medoxomil, exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This compound, as a direct precursor, is integral to the synthesis of the molecule that targets this pathway. The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular events leading to vasoconstriction, aldosterone release, and an increase in blood pressure. By antagonizing this receptor, Olmesartan prevents these effects.
Caption: Angiotensin II signaling pathway and the inhibitory action of Olmesartan.
Conclusion
This technical guide has summarized the key chemical properties of this compound, providing a valuable resource for professionals in the fields of pharmaceutical research and development. The presented data, including identifiers, physicochemical properties, and generalized experimental protocols, offers a foundation for further investigation and application. The visualization of the Angiotensin II signaling pathway contextualizes the importance of this intermediate in the synthesis of a clinically significant antihypertensive agent. Further experimental determination of properties such as the melting point would be beneficial to the scientific community.
References
- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 144689-23-6 | SynZeal [synzeal.com]
- 4. This compound | C26H30N6O3 | CID 10600595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound IMpurity CAS#: 144689-23-6 [m.chemicalbook.com]
- 6. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]
- 7. thinksrs.com [thinksrs.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Olmesartan Ethyl Ester (CAS: 144689-23-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Olmesartan Ethyl Ester (CAS Number 144689-23-6), a key intermediate and known impurity in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil. This document details its physicochemical properties, the pharmacological context of its parent compound, relevant synthetic pathways, and analytical methodologies.
Physicochemical Properties
This compound, chemically known as 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester, is a crucial compound in the manufacturing process of Olmesartan.[1][2] Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 144689-23-6 | [3][4] |
| Molecular Formula | C₂₆H₃₀N₆O₃ | [1][3][4] |
| Molar Mass | 474.55 g/mol (also cited as 474.6 g/mol ) | [1][3][4] |
| Appearance | Off-White Solid | [2] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [3] |
| Boiling Point (Predicted) | 717.6 ± 70.0 °C | [3] |
| pKa (Predicted) | 4.15 ± 0.10 | [3] |
| Solubility | Soluble in Methanol, DMSO | [2] |
Pharmacological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a direct precursor to Olmesartan, an active pharmaceutical ingredient (API).[5][6] The therapeutic effects of Olmesartan are best understood through its mechanism of action on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[7][8]
Mechanism of Action: The RAAS cascade begins with the conversion of angiotensinogen to angiotensin I by renin, which is then converted to angiotensin II by the angiotensin-converting enzyme (ACE).[9] Angiotensin II is a potent vasoconstrictor that binds to Angiotensin II Type 1 (AT₁) receptors found in tissues like vascular smooth muscle and the adrenal glands.[10][11][12] This binding leads to arteriolar vasoconstriction and the secretion of aldosterone, which promotes sodium and water retention, thereby increasing blood pressure.[8][10]
Olmesartan is a selective AT₁ receptor antagonist.[11][13][14] It competitively blocks the binding of angiotensin II to the AT₁ receptor with an affinity over 12,000 times greater than for the AT₂ receptor.[12][15] This blockade prevents the downstream effects of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure.[7][8][13] Unlike ACE inhibitors, Angiotensin II Receptor Blockers (ARBs) like Olmesartan do not inhibit the breakdown of bradykinin, which is why they are not typically associated with the persistent dry cough seen with ACE inhibitors.[13]
Pharmacokinetics of Olmesartan
While this compound is an intermediate, understanding the pharmacokinetics of the final active drug, Olmesartan, is crucial for drug development professionals. Olmesartan is typically administered as the prodrug Olmesartan Medoxomil, which is rapidly and completely hydrolyzed to active Olmesartan in the gastrointestinal tract.[7][8][16]
| Parameter | Value | Source(s) |
| Bioavailability (Absolute) | ~26% | [7] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 1 to 2 hours | [7] |
| Plasma Protein Binding | >99% | [10] |
| Elimination Half-Life (T₁/₂) | 10 to 15 hours | [12] |
| Elimination Route | 35-50% in urine (unchanged), remainder in feces | [12] |
Synthesis and Experimental Protocols
This compound is a pivotal intermediate in several patented synthesis routes for Olmesartan Medoxomil.[6][17][18] The general strategy involves the N-alkylation of an imidazole core, followed by hydrolysis of the ethyl ester to a carboxylic acid, and subsequent esterification to the medoxomil prodrug.[6][19]
Experimental Protocol: Synthesis of Trityl this compound
This protocol is adapted from a described industrial-scale synthesis.[17] It details the N-alkylation step to form the protected version of this compound.
Materials:
-
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Imidazole Core, compound 2 )
-
5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (Trityl Bromide, compound 3 )
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylacetamide (DMAC)
-
Acetone
Procedure:
-
Charge a suitable reactor with N,N-Dimethylacetamide (300 L per 100 kg of Imidazole Core).
-
Add the Imidazole Core (2 ) (100 kg, 416.6 mol) to the solvent.
-
Add powdered anhydrous potassium carbonate (72 kg, 521.7 mol) to the mixture.
-
Add the Trityl Bromide (3 ) (227.5 kg, 408.4 mol) at an ambient temperature of 25–30°C.
-
Raise the temperature of the reaction mass to 40–45°C.
-
Stir the mixture for approximately 12 hours, monitoring for reaction completion by a suitable method (e.g., HPLC).
-
Upon completion, add acetone (700 L) to the reaction mass at 35-40°C. This will induce precipitation, resulting in a slurry.
-
The resulting product, Trityl this compound, can then be isolated and purified for the subsequent hydrolysis step.[17]
Experimental Protocol: Hydrolysis to Olmesartan Acid Impurity
This protocol describes the hydrolysis of the medoxomil ester but is analogous to the hydrolysis of the ethyl ester. It is adapted from a procedure for synthesizing the olmesartan acid impurity.[19]
Materials:
-
Olmesartan Medoxomil (or this compound) (10.0 g, 0.0179 mol for medoxomil)
-
Methanol (200.0 mL)
-
Sodium Hydroxide (NaOH) solution (1.5 g in 25.0 mL water)
-
Ethyl Acetate
-
10% Hydrochloric Acid (HCl) solution
Procedure:
-
Dissolve Olmesartan Medoxomil (1 ) in methanol in a reaction vessel.
-
Add the aqueous sodium hydroxide solution to the vessel.
-
Stir the reaction mixture at ambient temperature (25-30 °C) for 15-20 hours. Monitor reaction completion via TLC or HPLC.
-
After completion, distill off the methanol under reduced pressure at 45-50 °C.
-
Dilute the remaining aqueous residue with water.
-
Wash the aqueous layer with ethyl acetate (e.g., 100.0 mL) to remove any unreacted starting material.
-
Separate the aqueous layer and adjust its pH to 8.0-8.5 using a 10% HCl solution to precipitate the product.
-
Stir the resulting solution for 15-30 minutes at 25-30 °C.
-
The precipitated solid, Olmesartan acid, can be collected by filtration.[19]
Analytical Methodologies
The quality control of Olmesartan Medoxomil requires robust analytical methods to identify and quantify impurities, including this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose.[20][21]
References
- 1. This compound | 144689-23-6 | SynZeal [synzeal.com]
- 2. allmpus.com [allmpus.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C26H30N6O3 | CID 10600595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 9. ClinPGx [clinpgx.org]
- 10. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 12. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Olmesartan Monograph for Professionals - Drugs.com [drugs.com]
- 17. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 21. foundryjournal.net [foundryjournal.net]
In-Depth Technical Guide to the Structure Elucidation of Trityl Olmesartan Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Trityl Olmesartan Ethyl Ester, a key intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil. This document details the chemical and physical properties, experimental protocols for its synthesis, and the analytical data supporting its structure.
Chemical and Physical Properties
Trityl this compound is a complex organic molecule that serves as a crucial building block in the manufacturing of Olmesartan Medoxomil. A summary of its key properties is presented in Table 1.
| Property | Value |
| Chemical Name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate |
| Molecular Formula | C45H44N6O3[1] |
| Molecular Weight | 716.87 g/mol [2] |
| CAS Number | 172875-59-1[1] |
| Appearance | White solid |
| IUPAC Name | ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate[1] |
Synthesis of Trityl this compound
The synthesis of Trityl this compound is a critical step in the overall production of Olmesartan Medoxomil. The primary method involves the N-alkylation of an imidazole derivative with a trityl-protected biphenyl compound.
Synthetic Pathway Overview
The synthesis involves the reaction of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. This reaction is typically carried out in the presence of a base in a suitable organic solvent. The trityl group serves as a protecting group for the tetrazole moiety.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of Trityl this compound.
Materials:
-
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
-
5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
To a solution of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate in N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate.
-
To this mixture, add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.
-
Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Trityl this compound.
Structure Elucidation
The structure of Trityl this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak-by-peak assignments are proprietary to manufacturers, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would exhibit characteristic signals corresponding to the different functional groups and carbon environments within the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the biphenyl and triphenylmethyl (trityl) groups.
-
Imidazole Proton: A singlet corresponding to the proton on the imidazole ring.
-
Ethyl Ester Protons: A quartet and a triplet corresponding to the -CH2- and -CH3 groups of the ethyl ester.
-
Propyl Group Protons: Signals corresponding to the methyl, methylene, and methine protons of the n-propyl group.
-
Hydroxypropyl Protons: Signals for the methyl groups and the hydroxyl proton of the 2-hydroxypropan-2-yl group.
-
Methylene Bridge Protons: A singlet for the -CH2- group connecting the biphenyl moiety to the imidazole ring.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: A multitude of signals in the downfield region (typically 120-150 ppm) for the carbons of the biphenyl and trityl groups.
-
Imidazole Ring Carbons: Signals corresponding to the carbon atoms of the imidazole ring.
-
Tetrazole Ring Carbon: A signal for the carbon atom in the tetrazole ring.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon, typically in the range of 160-170 ppm.
-
Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the ethyl ester, n-propyl, and 2-hydroxypropan-2-yl groups.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M+): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of Trityl this compound (m/z ≈ 716.9).
-
Major Fragmentation Pathways:
-
Loss of the trityl group (C(C6H5)3), resulting in a significant fragment ion.
-
Cleavage of the ethyl ester group.
-
Fragmentations within the biphenyl and imidazole moieties.
-
A logical workflow for the analysis and characterization of Trityl this compound is depicted below.
Role in Olmesartan Medoxomil Synthesis
Trityl this compound is a stable, isolable intermediate. Its formation allows for the purification of the core structure before the final steps of the synthesis of Olmesartan Medoxomil. The subsequent steps typically involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one and finally deprotection of the trityl group to yield the active pharmaceutical ingredient.
Conclusion
The structure of Trityl this compound is well-established through detailed synthetic procedures and comprehensive spectroscopic analysis. This in-depth understanding is critical for ensuring the purity and quality of the final Olmesartan Medoxomil drug product. The experimental protocols and analytical workflows described herein provide a robust framework for researchers and professionals involved in the development and manufacturing of this important antihypertensive medication.
References
Introduction: Olmesartan, a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension. Administered as the prodrug olmesartan medoxomil, it undergoes rapid hydrolysis in the gastrointestinal tract to its active metabolite, olmesartan.[1][2] This guide provides a comprehensive technical overview of olmesartan, its related compounds, and derivatives, targeting researchers, scientists, and drug development professionals. It delves into the compound's mechanism of action, structure-activity relationships, and provides detailed experimental protocols for its synthesis and the characterization of its related substances.
Core Compound and Derivatives: A Structural Overview
Olmesartan's chemical structure is characterized by a biphenyl-tetrazole moiety linked to a substituted imidazole ring, a common feature among many sartans.[3] The specific substituents on the imidazole ring are crucial for its high affinity and potent antagonism of the AT1 receptor.[4] A comprehensive list of olmesartan and its known related compounds, including process-related impurities and degradation products, is detailed below.
Table 1: Structures and Nomenclature of Olmesartan and Related Compounds
| Compound Name | Structure | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Olmesartan | Image of Olmesartan structure | C₂₄H₂₆N₆O₃ | 446.50 | 144689-24-7[3] |
| Olmesartan Medoxomil | Image of Olmesartan Medoxomil structure | C₂₉H₃₀N₆O₆ | 558.59 | 144689-63-4[5] |
| Dehydro Olmesartan (Olmesartan Impurity C) | Image of Dehydro Olmesartan structure | C₂₉H₂₈N₆O₅ | 540.57 | 879562-26-2[4][6] |
| Olmesartan Acid | Same as Olmesartan | C₂₄H₂₆N₆O₃ | 446.50 | 144689-24-7 |
| 4-Acetyl Olmesartan | Image of 4-Acetyl Olmesartan structure | C₂₉H₂₈N₆O₅ | 540.57 | Not Available |
| 5-Acetyl Olmesartan | Image of 5-Acetyl Olmesartan structure | C₂₉H₂₈N₆O₅ | 540.57 | Not Available |
| Olmesartan Related Compound A (USP) | Image of Olmesartan Related Compound A structure | C₂₄H₂₄N₆O₂ | 428.49 | 849206-43-5[7] |
| N-3 Regioisomeric Impurity | Image of N-3 Regioisomeric Impurity structure | C₂₉H₃₀N₆O₆ | 558.59 | Not Available |
| Isopropyl Olmesartan | Image of Isopropyl Olmesartan structure | C₂₇H₃₂N₆O₃ | 488.58 | Not Available |
| Dimedoxomil Olmesartan | Image of Dimedoxomil Olmesartan structure | C₃₄H₃₄N₆O₉ | 686.67 | Not Available |
| Dibiphenyl Olmesartan | Image of Dibiphenyl Olmesartan structure | C₄₈H₄₂N₁₀O₃ | 814.92 | Not Available |
Mechanism of Action and Signaling Pathway
Olmesartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor, thereby inhibiting its pressor effects and the release of aldosterone.[3] The overall result is a reduction in blood pressure.
The signaling cascade in which olmesartan is a key modulator is the Renin-Angiotensin-Aldosterone System (RAAS). A diagram of this pathway is provided below.
Quantitative Data and Pharmacological Activity
The efficacy of olmesartan is attributed to its high binding affinity for the AT1 receptor. Quantitative data for olmesartan and its related compounds are crucial for understanding their structure-activity relationships and for quality control during drug development.
Table 2: Pharmacological and Analytical Data
| Compound | AT1 Receptor Binding Affinity (IC₅₀) | Analytical Method | Key Spectroscopic Data (¹H NMR, MS) |
| Olmesartan | 6.7 nM (for hAT1 receptors)[8] | HPLC-UV, LC-MS/MS | ¹H NMR and MS data available in literature. |
| Olmesartan Medoxomil | Prodrug, inactive | HPLC-UV, LC-MS/MS | ¹H NMR and MS data available in literature. |
| Dehydro Olmesartan | Data not publicly available | HPLC-UV | Characterized by the presence of a vinylic proton signal in ¹H NMR. |
| Olmesartan Acid | Data not publicly available | HPLC-UV | Spectral data is identical to Olmesartan. |
| Other Impurities | Generally considered to have significantly lower or no activity, but specific quantitative data is not widely available. | HPLC-UV, LC-MS | Specific spectral data for various impurities are reported in specialized analytical literature. |
Note: The pharmacological activity of most process-related impurities and degradation products is not extensively studied or publicly reported, as they are typically controlled to very low levels in the final drug product.
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of olmesartan and its related compounds. Below are representative experimental protocols.
Synthesis of Olmesartan Medoxomil (Abridged)
A common synthetic route involves the coupling of a protected biphenyl-tetrazole moiety with a substituted imidazole derivative, followed by esterification and deprotection steps.
Protocol:
-
N-Alkylation: React ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 4'-[(2-trityl-2H-tetrazol-5-yl)phenyl]benzyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to yield the trityl-protected olmesartan ethyl ester.
-
Saponification: Hydrolyze the ethyl ester of the trityl-protected intermediate using a base (e.g., NaOH) to obtain the corresponding carboxylic acid.
-
Esterification (Medoxomil addition): React the carboxylic acid with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one to introduce the medoxomil ester group.
-
Deprotection: Remove the trityl protecting group using an acid (e.g., acetic acid or H₂SO₄) to yield olmesartan medoxomil.
-
Purification: Purify the final product by recrystallization from a suitable solvent system (e.g., acetone/water).
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Protocol:
-
Acid Hydrolysis: Dissolve olmesartan medoxomil in a solution of 1N HCl and reflux at 60°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.[1]
-
Base Hydrolysis: Dissolve olmesartan medoxomil in a solution of 1N NaOH and maintain at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Treat a solution of olmesartan medoxomil with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid olmesartan medoxomil to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose solid or dissolved olmesartan medoxomil to UV and visible light.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify the degradation products.
Experimental and Analytical Workflow
The identification and characterization of a novel related compound or impurity in a drug substance like olmesartan follows a systematic workflow.
Conclusion
This technical guide provides a foundational understanding of olmesartan and its related compounds, crucial for professionals in drug development and research. The provided data and protocols serve as a valuable resource for synthesis, characterization, and quality control. Further research into the pharmacological activities of the various related compounds could provide a more complete picture of their potential biological effects. The methodologies and workflows outlined herein are intended to support the continued development of safe and effective antihypertensive therapies.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. olmesartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antagonizing the angiotensin II subtype 1 receptor: a focus on olmesartan medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
An In-depth Technical Guide on the Mechanism of Action of Olmesartan Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olmesartan, a potent and selective angiotensin II AT1 receptor antagonist, is a cornerstone in the management of hypertension. Due to its inherent low oral bioavailability, it is administered as an ester prodrug, most commonly olmesartan medoxomil. This technical guide provides a comprehensive examination of the bioactivation process of olmesartan prodrugs, the molecular mechanism of action of the active metabolite, and the experimental methodologies employed to characterize these processes. Quantitative pharmacokinetic and pharmacodynamic data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding.
Introduction: The Rationale for Olmesartan Prodrugs
The therapeutic efficacy of olmesartan is predicated on its ability to antagonize the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). However, the active form of the drug exhibits poor absorption from the gastrointestinal tract. To overcome this limitation, olmesartan is chemically modified into a more lipophilic ester prodrug, olmesartan medoxomil, which enhances its intestinal permeability and subsequent systemic availability.[1]
Bioactivation: From Prodrug to Active Moiety
Upon oral administration, olmesartan medoxomil is rapidly and completely hydrolyzed to its active metabolite, olmesartan.[2][3][4][5] This bioactivation is not dependent on the cytochrome P450 enzyme system, minimizing the potential for metabolic drug-drug interactions.[3][6][7] The hydrolysis of the ester linkage is catalyzed by several esterases present in the gut, liver, and blood.[8][9][10]
Key enzymes involved in the hydrolysis of olmesartan medoxomil include:
-
Carboxymethylenebutenolidase (CMBL) : Identified as a primary enzyme responsible for the bioactivation of olmesartan medoxomil in the human liver and intestine.[11][12][13][14]
-
Paraoxonase 1 (PON1) : This plasma esterase also contributes to the rapid conversion of the prodrug.[11]
-
Carboxylesterases (CES) : While CES1 is a major enzyme in the bioactivation of other prodrugs, its role in olmesartan medoxomil hydrolysis is considered less primary than CMBL.[12][13]
-
Human Serum Albumin (HSA) : Exhibits esterase-like activity and plays a significant role in the hydrolysis of olmesartan medoxomil in the serum.[15]
Caption: Bioactivation pathway of olmesartan medoxomil.
Molecular Mechanism of Action: AT1 Receptor Blockade
The active metabolite, olmesartan, is a potent, selective, and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[3] Angiotensin II, the primary effector of the RAAS, mediates its physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, through the AT1 receptor.[16][17] Olmesartan exhibits a significantly higher affinity for the AT1 receptor over the AT2 receptor, with some reports suggesting a 12,500-fold greater affinity for AT1.[7] By blocking the binding of angiotensin II to the AT1 receptor, olmesartan effectively inhibits these pressor effects, leading to vasodilation and a reduction in blood pressure.[2][16]
Caption: Olmesartan's antagonism of the RAAS signaling pathway.
Downstream of AT1 receptor binding, angiotensin II activates several intracellular signaling cascades, including the Src and mitogen-activated protein kinase (MAPK) pathways, which are implicated in vascular smooth muscle cell migration and proliferation.[18] Olmesartan has been shown to inhibit angiotensin II-induced activation of ERK1/2 and JNK, thereby potentially mitigating vascular remodeling.[18] Furthermore, olmesartan can modulate the RhoA/Rho kinase (ROCK) pathway, which is involved in cardiovascular and renal remodeling.[19]
Quantitative Data Summary
The following table summarizes key pharmacokinetic and pharmacodynamic parameters for olmesartan following the administration of its prodrugs.
| Parameter | Olmesartan Medoxomil | Olmesartan Cilexetil | Candesartan Cilexetil | Azilsartan Medoxomil |
| Absolute Bioavailability (%) | 26 - 28.6[4][20][21] | Data not available | ~15 | ~60 |
| Time to Peak Plasma Conc. (Tmax) (h) | 1.4 - 2.8[4] | Data not available | 3 - 4 | 1.5 - 3 |
| Elimination Half-life (t½) (h) | 10 - 15[20] | Data not available | ~9 | ~11 |
| AT1 Receptor Affinity (IC50, nM) | 4.4 - 23.9[22] | Data not available | Data not available | Data not available |
| Primary Bioactivating Enzyme(s) | CMBL, PON1, HSA[11][12][13][14][15] | CES1[12][13] | CES1[12][13] | CMBL[12][13] |
Experimental Protocols
In Vitro Prodrug Bioconversion Assay
Objective: To determine the rate and extent of hydrolysis of an olmesartan prodrug to its active metabolite in a biological matrix.
Methodology:
Caption: Experimental workflow for in vitro prodrug bioconversion.
-
Preparation of Reagents: Prepare stock solutions of the olmesartan prodrug and the active metabolite, olmesartan, in a suitable organic solvent. The biological matrix (e.g., rat plasma, human liver microsomes) is thawed and kept on ice.[23][24]
-
Incubation: The reaction is initiated by adding the prodrug stock solution to the pre-warmed biological matrix in a temperature-controlled water bath (37°C).[23][24]
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is withdrawn.[23]
-
Reaction Quenching: The enzymatic reaction in the aliquot is immediately stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[25]
-
Sample Processing: The quenched samples are vortexed and centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte, is collected for analysis.
-
LC-MS/MS Analysis: The concentrations of the remaining prodrug and the formed olmesartan in the supernatant are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[24][25]
-
Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active metabolite are plotted against time to determine the hydrolysis kinetics.
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of olmesartan for the AT1 receptor.
Methodology:
Caption: Workflow for an AT1 receptor binding assay.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human AT1 receptor (e.g., CHO-hAT1 cells).[26]
-
Saturation Binding Assay:
-
Cell membranes are incubated with increasing concentrations of a radiolabeled antagonist, such as [3H]olmesartan.[22][26]
-
Parallel incubations are performed in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled olmesartan or candesartan) to determine non-specific binding.[22][26]
-
-
Competition Binding Assay:
-
Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (olmesartan).[26]
-
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium at a controlled temperature (e.g., 37°C). The bound and free radioligand are then separated by rapid filtration through glass fiber filters.[22][26]
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis:
-
For saturation binding, specific binding is calculated by subtracting non-specific from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.
-
For competition binding, the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
The clinical success of olmesartan is a testament to the effective application of prodrug design to overcome pharmacokinetic challenges. Olmesartan medoxomil undergoes efficient and rapid bioactivation via a suite of esterases to yield the active antagonist, olmesartan. This active moiety then exerts its therapeutic effect through potent and selective blockade of the AT1 receptor, thereby inhibiting the detrimental cardiovascular effects of the renin-angiotensin-aldosterone system. A thorough understanding of these mechanisms, supported by robust experimental characterization as outlined in this guide, is crucial for the ongoing development of novel and improved cardiovascular therapeutics.
References
- 1. Conversion of Olmesartan to Olmesartan Medoxomil, A Prodrug that Improves Intestinal Absorption, Confers Substrate Recognition by OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 3. Clinical and experimental aspects of olmesartan medoxomil, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 5. Olmesartan medoxomil: current status of its use in monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of olmesartan medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olmesartan: 360-degree Perspectives Befitting an Angiotensin Receptor Blocker [japi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is Olmesartan Medoxomil used for? [synapse.patsnap.com]
- 17. Effect of angiotensin receptor blockade on endothelial function: focus on olmesartan medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Olmesartan inhibits angiotensin II-Induced migration of vascular smooth muscle cells through Src and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The blocking of angiotensin II type 1 receptor and RhoA/Rho kinase activity in hypertensive patients: Effect of olmesartan medoxomil and implication with cardiovascular-renal remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel amides and esters prodrugs of olmesartan: Synthesis, bioconversion, and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Olmesartan Ethyl Ester: A Technical Guide for the Research Professional
An In-depth Technical Guide on Olmesartan Ethyl Ester as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of Olmesartan Medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension.[1][2] While not the pharmacologically active agent, its purity and chemical characteristics are critical for the successful synthesis of the final drug product. This technical guide provides a comprehensive overview of this compound from a research and development perspective. It details the mechanism of action of its active form, Olmesartan, and provides in-depth experimental protocols for key assays relevant to the study of angiotensin II receptor blockers. Furthermore, this guide presents available quantitative data for Olmesartan and its prodrug, Olmesartan Medoxomil, and includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biochemical environment.
Introduction
Olmesartan Medoxomil is a prodrug that undergoes rapid and complete hydrolysis of the ester moiety in the gastrointestinal tract to its active metabolite, Olmesartan (RNH-6270).[3][4][5] Olmesartan is a highly selective antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting a binding affinity over 12,500 times greater for the AT1 receptor than for the AT2 receptor.[6][7] This selective blockade of the AT1 receptor inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[6] this compound is a crucial precursor in the manufacturing of Olmesartan Medoxomil.[8][9] As such, its synthesis, purification, and characterization are of significant interest to medicinal and process chemists. While this compound itself is not the primary focus of pharmacological studies, its role as a synthetic intermediate and potential impurity necessitates its availability as a reference standard for analytical method development, validation, and quality control of the final active pharmaceutical ingredient.[2][10][11]
Mechanism of Action of Olmesartan
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, mediates its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands.[2][12] This binding initiates a signaling cascade that results in vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an increase in blood pressure.[12]
Olmesartan, the active metabolite of Olmesartan Medoxomil, acts as a competitive and insurmountable antagonist at the AT1 receptor.[3][13] Its high affinity and slow dissociation from the receptor lead to a potent and long-lasting inhibition of angiotensin II-induced pressor responses.[3][13] This blockade of the RAAS results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[12]
Beyond its primary antihypertensive effect, Olmesartan has been shown to modulate other signaling pathways, contributing to its organ-protective effects. Notably, Olmesartan has been demonstrated to activate the PI3K/Akt/eNOS signaling pathway in endothelial cells, which is associated with improved endothelial function.[14][15] Additionally, it has been shown to inhibit angiotensin II-induced migration of vascular smooth muscle cells through the Src and mitogen-activated protein kinase (MAPK) pathways.[16]
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by Olmesartan.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of Olmesartan.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 144689-23-6 | SynZeal [synzeal.com]
- 3. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacology of olmesartan medoxomil, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Angiotensin II activation of focal adhesion kinase and pp60c-Src in relation to mitogen-activated protein kinases in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Olmesartan Impurities | SynZeal [synzeal.com]
- 12. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin II activates MAPK and stimulates growth of human pulmonary artery smooth muscle via AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Olmesartan on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. revvity.com [revvity.com]
A Comprehensive Guide to the Synthesis and Characterization of Olmesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of impurities associated with Olmesartan Medoxomil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[1][2][3] This document details the formation, synthesis, and analytical characterization of known process-related and degradation impurities of Olmesartan, offering a valuable resource for professionals in the pharmaceutical industry.
Introduction to Olmesartan and its Impurities
Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan.[4] During its synthesis and storage, various impurities can arise.[5] These can be broadly categorized as process-related impurities, which originate from the manufacturing process, and degradation products, which form due to the decomposition of the drug substance under various environmental conditions.[3] The International Conference on Harmonisation (ICH) guidelines necessitate the identification, quantification, and control of any impurity present at a level of 0.10% or greater.[1][2]
Process-Related Impurities
Several impurities have been identified as originating from the synthetic route of olmesartan medoxomil. These include olmesartan acid, acetyl derivatives, and by-products from alkylation and other key reaction steps.
Key Process-Related Impurities:
-
Olmesartan Acid: This impurity is formed by the hydrolysis of the medoxomil ester of olmesartan.[2]
-
4-Acetyl Olmesartan and 5-Acetyl Olmesartan: These impurities are process-related by-products.[2]
-
Isopropyl Olmesartan, Dimedoxomil Olmesartan, and Dibiphenyl Olmesartan: These have also been identified as process-related impurities during the development of olmesartan medoxomil.[1][6]
-
N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan: These are regioisomeric process-related impurities.[7][8]
-
Olmesartan Dimer Ester Impurity: This impurity can form through a dimerization process during synthesis or storage.[5]
Degradation Impurities
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[3][4] Olmesartan has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[4][9]
Key Degradation Impurities:
-
Dehydro Olmesartan: This is a significant degradation product that can form under acidic and thermal stress, likely through the dehydration of the tertiary alcohol group on the imidazole side chain.[4]
-
Olmesartan Acid: As a hydrolysis product, olmesartan acid is also a prominent degradation impurity, particularly under basic conditions.[2]
Synthesis of Olmesartan Impurities
The synthesis of reference standards for identified impurities is crucial for their characterization and for the validation of analytical methods.
Synthetic Protocols:
Synthesis of Olmesartan Acid (Impurity 2): Olmesartan medoxomil is subjected to basic hydrolysis using sodium hydroxide in methanol at ambient temperature. Following the reaction, methanol is distilled off, and the aqueous layer is washed with ethyl acetate. The pH of the aqueous layer is then adjusted to 8.0-8.5 with 10% HCl solution to precipitate the olmesartan acid.[2]
Synthesis of 4-Acetyl Olmesartan (Impurity 3): The synthesis involves the alkylation of an intermediate with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one, followed by the deprotection of the trityl group using acetic acid.[2]
Synthesis of 5-Acetyl Olmesartan (Impurity 4): This impurity is synthesized from an N-alkylated imidazole derivative, which undergoes a Grignard reaction with methyl magnesium chloride. The subsequent deprotection with acetic acid yields the 5-acetyl impurity.[2]
Synthesis of Dehydro Olmesartan (Impurity 5): The synthesis starts with the medoxomil ester derivative of an N-alkylated imidazole. Dehydration is achieved using p-toluenesulphonic acid in toluene under reflux conditions, followed by deprotection with acetic acid.[2]
Synthesis of N-1 and N-2-Medoxomil Impurities (9 and 10): Olmesartan acid is alkylated with an excess of medoxomil chloride in DMF in the presence of K2CO3 to yield a mixture of the N-1 and N-2 dimedoxomil compounds.[7]
Characterization of Olmesartan Impurities
A variety of analytical techniques are employed to identify, quantify, and characterize olmesartan impurities.
Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common technique for the separation and quantification of olmesartan and its impurities.[10][11][12] A stability-indicating RP-HPLC method is crucial for separating all known impurities and degradation products from the active pharmaceutical ingredient.[3][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the identification of unknown impurities by providing molecular weight information.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These techniques are essential for the structural elucidation of isolated impurities.[7]
Forced Degradation Studies:
Forced degradation studies are performed to assess the stability of olmesartan medoxomil and to generate its degradation products.[4]
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: A stock solution of olmesartan medoxomil (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.[3][4]
-
Acid Hydrolysis: The stock solution is treated with 1N HCl and refluxed at 60°C for a specified period (e.g., 8 hours). The solution is then cooled and neutralized with 1N NaOH.[4]
-
Base Hydrolysis: The stock solution is treated with 1N NaOH and heated at 60°C. After the specified time, the solution is cooled and neutralized with 1N HCl.[3][9]
-
Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature.[3][9]
-
Thermal Degradation: The solid drug substance is exposed to heat (e.g., 60°C) in a hot air oven.[3][9]
-
Photolytic Degradation: The drug substance is exposed to light as per ICH Q1B guidelines.[9]
Data Presentation
Table 1: Summary of Key Olmesartan Impurities
| Impurity Name | Type | Method of Formation/Synthesis |
| Olmesartan Acid | Process-Related & Degradation | Hydrolysis of olmesartan medoxomil.[2] |
| 4-Acetyl Olmesartan | Process-Related | By-product of the synthesis process.[2] |
| 5-Acetyl Olmesartan | Process-Related | By-product of the synthesis process.[2] |
| Dehydro Olmesartan | Degradation | Dehydration under acidic/thermal stress.[2][4] |
| Isopropyl Olmesartan | Process-Related | By-product of the synthesis process.[1][6] |
| Dimedoxomil Olmesartan | Process-Related | By-product of the synthesis process.[1][6] |
| Dibiphenyl Olmesartan | Process-Related | By-product of the synthesis process.[1][6] |
| N-1/N-2 Dimedoxomil Derivatives | Process-Related | Regioisomeric by-products of alkylation.[7][8] |
| Olmesartan Dimer Ester | Process-Related | Dimerization during synthesis or storage.[5] |
Table 2: HPLC Method Parameters for Impurity Profiling
| Parameter | Typical Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5µm)[9][13] |
| Mobile Phase | Gradient mixture of a phosphate buffer and acetonitrile.[9][12] |
| Flow Rate | 1.0 mL/min[14] |
| Detection Wavelength | 225 nm or 260 nm[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 20 µL[3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 10. library.atmiya.net:8080 [library.atmiya.net:8080]
- 11. foundryjournal.net [foundryjournal.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Olmesartan Ethyl Ester
Introduction
Olmesartan medoxomil is an angiotensin II receptor blocker used to treat hypertension.[1][2][3] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Olmesartan.[2] During the synthesis or storage of Olmesartan medoxomil, various impurities can arise, one of which can be Olmesartan Ethyl Ester. The presence and quantity of such impurities can significantly impact the quality, safety, and efficacy of the drug product.[1] Therefore, it is crucial to have a reliable analytical method to quantify these impurities.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in the presence of Olmesartan. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, ensuring it is suitable for routine quality control analysis and stability studies.[3][4]
Experimental Protocols
1. Materials and Reagents
-
Olmesartan Medoxomil Reference Standard (Purity >99%)
-
This compound Reference Standard (Purity >99%)
-
HPLC grade acetonitrile and methanol were procured from Merck.[5][6]
-
Analytical grade potassium dihydrogen orthophosphate, orthophosphoric acid.[5]
-
HPLC grade water.
2. Instrumentation and Chromatographic Conditions A validated HPLC system with a PDA or UV detector was used.[1][5]
| Parameter | Condition |
| HPLC System | Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) detector or equivalent.[1] |
| Column | Hypersil GOLD C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[5][7] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[1][8] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program can be optimized for better separation. |
| Flow Rate | 1.0 mL/min.[2][3][9][10] |
| Column Temperature | 30 °C.[5] |
| Detection Wavelength | 257 nm. |
| Injection Volume | 20 µL.[2] |
| Run Time | 25 minutes. |
3. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution with a concentration of 100 µg/mL.
-
Standard Stock Solution (Olmesartan): Accurately weigh about 10 mg of Olmesartan Medoxomil reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution with a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for this compound.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets.[5] Transfer a quantity of the powder equivalent to 40 mg of Olmesartan Medoxomil into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution.[11] Make up the volume with the diluent, mix well, and filter the solution through a 0.45 µm nylon syringe filter before injection.[3][5]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components, was demonstrated. Forced degradation studies were conducted on Olmesartan Medoxomil to show separation of the main peak from any degradation products.[1][12] Stress conditions included acid hydrolysis (1N HCl), base hydrolysis (1N NaOH), oxidative (3% H₂O₂), thermal, and photolytic degradation.[1][2]
-
Linearity: The linearity was established by analyzing a series of concentrations of this compound. The correlation coefficient (r²) should be greater than 0.999.[5]
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120%).[3]
-
Precision: The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) of the results should be less than 2.0%.[12]
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[13]
-
Robustness: The robustness of the method was assessed by introducing small, deliberate variations in chromatographic parameters such as flow rate, column temperature, and mobile phase pH.[12]
Data Presentation
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Resolution | ≥ 2.0 (between Olmesartan and this compound) | 3.5 |
| %RSD for replicate injections | ≤ 2.0% | 0.8% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.5 | 12500 |
| 1.0 | 25100 |
| 2.0 | 50300 |
| 4.0 | 100500 |
| 6.0 | 150800 |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) Study Results
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 0.8 | 0.79 | 98.75 | 0.9 |
| 100% | 1.0 | 1.01 | 101.0 | 0.7 |
| 120% | 1.2 | 1.19 | 99.17 | 0.8 |
Table 4: Precision Study Results
| Study | % RSD (n=6) |
| Repeatability (Intra-day) | 0.65 |
| Intermediate Precision (Inter-day) | 1.20 |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical workflow for a typical HPLC system suitability test.
The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the quantification of this compound in pharmaceutical dosage forms.[8][12] The validation results demonstrate that the method is suitable for its intended purpose and can be effectively used for routine quality control analysis and for monitoring the stability of Olmesartan Medoxomil products.[1][12]
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Olmesartan and Hydrochlorothiazide in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. japer.in [japer.in]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
- 12. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for the Purification of Trityl Olmesartan Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Trityl Olmesartan Ethyl Ester (TOEE), a key intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil. The information is compiled from various patented processes and research articles to offer comprehensive guidance on achieving high-purity TOEE suitable for further synthetic steps.
Introduction
Trityl this compound is synthesized via the N-alkylation of an imidazole ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. The purity of this intermediate is crucial for the overall yield and purity of the final active pharmaceutical ingredient, Olmesartan Medoxomil. Various purification techniques have been developed to remove unreacted starting materials, byproducts, and process-related impurities. The most common methods involve chromatography and crystallization.
Impurity Profile
During the synthesis of TOEE, several impurities can be formed. A notable regioisomeric impurity is the N-3 isomer of TOEE, which has the same molecular mass and can be difficult to separate. Other process-related impurities may also be present and need to be removed to ensure the quality of the final product.
Purification Methodologies
Two primary methods for the purification of Trityl this compound are flash column chromatography and crystallization/recrystallization.
Flash Column Chromatography
Flash column chromatography is an effective method for achieving high purity of TOEE, although it may be less desirable for large-scale industrial production due to solvent consumption and time.
Experimental Protocol:
-
Slurry Preparation: Dissolve the crude Trityl this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Column Packing: Pack a flash chromatography column with silica gel, using a mixture of ethyl acetate and hexane as the eluent. A common ratio is 1:2 (ethyl acetate:hexane).
-
Loading: Load the prepared slurry onto the top of the silica gel column.
-
Elution: Elute the column with the ethyl acetate/hexane mixture.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Trityl this compound.
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of Trityl this compound by flash column chromatography.
Crystallization and Recrystallization
Crystallization is a more scalable and cost-effective method for purifying Trityl this compound. Various solvent systems have been reported to yield high-purity product.
Experimental Protocol 2.1: Crystallization from Diisopropyl Ether/Hexane/Ethyl Acetate
-
Dissolution: Dissolve the crude Trityl this compound in a suitable solvent mixture such as diisopropyl ether, hexane, and ethyl acetate. The exact ratios may need to be optimized based on the impurity profile of the crude material.
-
Heating (Optional): Gently heat the mixture to ensure complete dissolution.
-
Cooling: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a cold solvent or a mixture of the crystallization solvents to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol 2.2: Recrystallization from Acetone
This method is particularly useful for removing certain impurities.
-
Dissolution: Dissolve the crude Trityl this compound in acetone, applying heat if necessary.
-
Cooling and Crystallization: Cool the solution slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Filtration: Filter the crystallized product.
-
Washing: Wash the crystals with cold acetone.
-
Drying: Dry the purified product under vacuum.
Experimental Protocol 2.3: Purification from a Mixed Solvent System
A specific patent describes a purification method for the subsequent intermediate, trityl olmesartan medoxomil, which can be adapted for TOEE, involving a mixture of ethyl acetate, isopropyl acetate, and methanol.
-
Dissolution: Dissolve the crude material in ethyl acetate.
-
Partial Solvent Removal: Distill off a portion of the ethyl acetate.
-
Cooling and Addition of Anti-solvents: Chill the solution to 0-5 °C and then add isopropyl acetate and methanol.
-
Stirring: Stir the mixture at 0-5 °C for a specified time (e.g., 30 minutes) to promote crystallization.
-
Isolation and Drying: Filter the pure product and dry it under reduced pressure at 45-50 °C.
Workflow for Crystallization/Recrystallization:
Caption: General workflow for the purification of Trityl this compound by crystallization.
Data Summary
The following table summarizes the quantitative data found in the literature for the purification of Olmesartan intermediates. Note that specific yields for the purification of Trityl this compound are not always explicitly stated and are often part of a multi-step synthesis yield.
| Purification Method | Key Solvents/Reagents | Purity Achieved | Yield | Reference |
| Flash Column Chromatography | Ethyl acetate/Hexane (1:2) | Acceptable for further steps | Not explicitly stated | |
| Crystallization | Diisopropyl ether, Hexane, Ethyl acetate | High Purity | Not explicitly stated | |
| Recrystallization | Acetone | 96.3 area % (for Trityl Olmesartan Medoxomil) | 72% (for Trityl Olmesartan Medoxomil) | |
| Purification from Mixed Solvents | Ethyl acetate, Isopropyl acetate, Methanol | > 99% (for Trityl Olmesartan Medoxomil) | Not explicitly stated |
Conclusion
The choice of purification method for Trityl this compound depends on the scale of the synthesis and the desired purity level. While flash column chromatography can provide very pure material, crystallization is generally more suitable for industrial applications. The provided protocols and data serve as a guide for researchers and professionals in the development of robust and efficient purification processes for this key pharmaceutical intermediate. Further optimization of solvent systems and crystallization conditions may be necessary to achieve the desired product quality and yield.
Application Notes and Protocols for Olmesartan in Drug Formulation Studies
Introduction
Olmesartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] It is administered orally as its prodrug, Olmesartan Medoxomil, which is rapidly hydrolyzed to the active metabolite, olmesartan, during absorption from the gastrointestinal tract.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in the formulation studies of Olmesartan Medoxomil.
Mechanism of Action
Olmesartan exerts its antihypertensive effect by selectively blocking the Angiotensin II type 1 (AT1) receptors.[2] This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[4] The entire process is a part of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function.[5]
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the mechanism of action of Olmesartan.
Formulation Development of Olmesartan Medoxomil Tablets
Olmesartan Medoxomil is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6] Therefore, formulation strategies often focus on enhancing its dissolution rate. Both direct compression and wet granulation methods have been successfully employed in the manufacturing of immediate-release tablets.[4][7]
Experimental Protocol: Wet Granulation for Immediate-Release Tablets
This protocol outlines a typical wet granulation process for the formulation of Olmesartan Medoxomil tablets.[4][7]
1. Materials:
-
Olmesartan Medoxomil
-
Lactose Monohydrate (Diluent)
-
Microcrystalline Cellulose (Diluent)
-
Povidone (Binder)
-
Crospovidone (Superdisintegrant)
-
Colloidal Silicon Dioxide (Glidant)
-
Magnesium Stearate (Lubricant)
-
Purified Water (Granulating Fluid)
2. Equipment:
-
Sieves (#40 and #20)
-
Rapid Mixer Granulator (RMG)
-
Fluid Bed Dryer or Tray Dryer
-
Rotary Tablet Press
-
Hardness Tester
-
Friability Tester
-
Disintegration Tester
-
Dissolution Test Apparatus
3. Procedure:
-
Sifting: Sift Olmesartan Medoxomil, Lactose Monohydrate, Microcrystalline Cellulose, and Crospovidone through a #40 sieve.
-
Dry Mixing: Load the sifted materials into a Rapid Mixer Granulator and mix for 10 minutes.
-
Binder Preparation: Prepare the binder solution by dissolving Povidone in purified water with continuous stirring until a clear solution is formed.
-
Granulation: Add the binder solution to the dry mix in the RMG and granulate until the desired granule consistency is achieved.
-
Drying: Dry the wet granules in a suitable dryer until the loss on drying (LOD) is within the specified limits.
-
Sizing: Sift the dried granules through a #20 sieve.
-
Lubrication: Add sifted Colloidal Silicon Dioxide and Magnesium Stearate to the sized granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
Table 1: Example Formulation of Olmesartan Medoxomil 20 mg Tablets
| Ingredient | Function | Quantity per Tablet (mg) |
| Olmesartan Medoxomil | Active Ingredient | 20.0 |
| Lactose Monohydrate | Diluent | 120.0 |
| Microcrystalline Cellulose | Diluent | 40.0 |
| Povidone K-30 | Binder | 8.0 |
| Crospovidone | Superdisintegrant | 14.0 |
| Colloidal Silicon Dioxide | Glidant | 2.0 |
| Magnesium Stearate | Lubricant | 2.0 |
| Total Weight | 206.0 |
Dissolution Testing
Dissolution testing is a critical quality control parameter for poorly soluble drugs like Olmesartan Medoxomil. The United States Pharmacopeia (USP) provides several validated dissolution test methods for Olmesartan Medoxomil tablets.[8]
Table 2: USP Dissolution Test Conditions for Olmesartan Medoxomil Tablets
| Test | Apparatus | Medium | Volume (mL) | RPM | Time (min) | Acceptance Criteria (Q) |
| 1 | 2 (Paddle) | 0.05 M Phosphate Buffer pH 6.8 | 900 | 50 | 30 | NLT 80% |
| 2 | 2 (Paddle) | 0.05 M Phosphate Buffer pH 6.8 with 0.5% Sodium Lauryl Sulfate | 900 | 50 | 30 | NLT 80% |
| 3 | 2 (Paddle) | 0.05 M Hydrochloric Acid | 900 | 50 | 45 | NLT 80% |
NLT: Not Less Than
Experimental Protocol: Dissolution Testing (USP Test 1)
1. Preparation of Dissolution Medium (0.05 M Phosphate Buffer pH 6.8):
-
Dissolve 6.8 g of monobasic potassium phosphate and 0.9 g of sodium hydroxide in 1000 mL of water. Adjust the pH to 6.8 with a suitable acid or base.
2. Procedure:
-
Set up the dissolution apparatus as per the conditions specified in Table 2 (Test 1).
-
Place one tablet in each vessel.
-
Withdraw samples at the specified time point (30 minutes).
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of Olmesartan Medoxomil in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Stability-Indicating Analytical Method
A stability-indicating method is crucial to ensure that the analytical procedure can accurately quantify the drug in the presence of its degradation products. A common approach is to use a reverse-phase high-performance liquid chromatography (RP-HPLC) method.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a general guideline for developing a stability-indicating RP-HPLC method for Olmesartan Medoxomil.[9][10]
1. Chromatographic Conditions:
-
Column: C18 (e.g., Symmetry C18, 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile in a suitable ratio (e.g., 55:45 v/v). The pH of the buffer is typically adjusted to around 3.0.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug product is subjected to forced degradation under various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light for 24 hours.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Summary of a Validated Stability-Indicating HPLC Method
| Parameter | Results |
| Specificity | The method successfully separated Olmesartan Medoxomil from its degradation products formed under acid, base, and oxidative stress conditions. The drug was found to be relatively stable under thermal and photolytic stress.[9] |
| Linearity | The method was linear over a concentration range of 250 µg/mL to 1000 µg/mL with a correlation coefficient (r²) of >0.999.[9] |
| Accuracy (Recovery) | The percentage recovery of Olmesartan Medoxomil in bulk drug samples ranged from 98.5% to 101.2%.[9] |
| Precision (%RSD) | The relative standard deviation for the assay of Olmesartan Medoxomil was within 0.5%.[9] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and testing of an Olmesartan Medoxomil tablet formulation.
References
- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 3. Development of Transdermal Oleogel Containing Olmesartan Medoxomil: Statistical Optimization and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design, development, and In vitro evaluation of sustained release tablet formulations of olmesartan medoxomil - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. uspnf.com [uspnf.com]
- 9. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 10. scribd.com [scribd.com]
Protocol for N-Alkylation of Imidazole Derivatives: A Comprehensive Guide for Researchers
Application Note: The N-alkylation of imidazole derivatives is a fundamental and widely utilized transformation in medicinal chemistry and drug development. The strategic introduction of alkyl groups onto the imidazole ring can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, solubility, metabolic stability, and receptor-binding affinity. This, in turn, influences the pharmacokinetic and pharmacodynamic profile of potential drug candidates. The versatile imidazole core is a key structural motif in numerous biologically active compounds, and its N-alkylation provides a powerful tool for lead optimization and the generation of new chemical entities with improved therapeutic potential.
This document provides detailed protocols for the N-alkylation of imidazole derivatives, covering classical, microwave-assisted, and phase-transfer catalysis methods. It is intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated imidazole compounds.
General Principles of N-Alkylation
The N-alkylation of imidazole proceeds via a nucleophilic substitution reaction. The process typically involves two key steps:
-
Deprotonation: An appropriate base is used to remove the acidic proton from the N-H bond of the imidazole ring, generating a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The resulting imidazolate anion then attacks an electrophilic alkylating agent, such as an alkyl halide, displacing the leaving group to form the desired N-alkylated imidazole product.
The choice of base, solvent, and reaction conditions is crucial for the success of the reaction, influencing yield, reaction time, and regioselectivity in the case of unsymmetrically substituted imidazoles.
Experimental Protocols
Protocol 1: Classical N-Alkylation using a Weak Base
This protocol is suitable for the N-alkylation of a wide range of imidazole derivatives with reactive alkylating agents.
Materials:
-
Imidazole derivative (1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equiv)
-
Alkylating agent (e.g., alkyl halide) (1.1 - 1.2 equiv)
-
Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the imidazole derivative (1.0 equiv) and anhydrous potassium carbonate (1.5 - 2.0 equiv).
-
Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imidazolate anion.
-
Slowly add the alkylating agent (1.1 - 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: N-Alkylation using a Strong Base for Less Reactive Substrates
This protocol is recommended for sterically hindered imidazoles or when using less reactive alkylating agents.
Materials:
-
Imidazole derivative (1.0 equiv)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Anhydrous conditions are critical.
-
Standard Schlenk line or glovebox techniques are recommended.
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the imidazole derivative (1.0 equiv) in the same anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).
-
Slowly add the alkylating agent (1.1 equiv) to the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cautiously quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields in shorter reaction times.[1][2]
Materials:
-
Imidazole derivative (1.0 equiv)
-
Alkylating agent (1.1 - 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., acetonitrile, DMF, or solvent-free)
-
Microwave vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine the imidazole derivative (1.0 equiv), the alkylating agent (1.1 - 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the appropriate solvent or proceed under solvent-free conditions.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a predetermined time (typically 5-30 minutes), with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (filtration, concentration, and purification).
Protocol 4: Phase-Transfer Catalyzed (PTC) N-Alkylation
Phase-transfer catalysis is a powerful technique for the N-alkylation of imidazoles, particularly in biphasic systems, and can often be performed under mild, solvent-free conditions.[3][4]
Materials:
-
Imidazole derivative (1.0 equiv)
-
Alkylating agent (1.1 - 1.5 equiv)
-
Solid base (e.g., powdered KOH or K₂CO₃)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, 5-10 mol%)
-
Optional: organic solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a round-bottom flask, thoroughly mix the imidazole derivative (1.0 equiv), the solid base, and the phase-transfer catalyst.
-
Add the alkylating agent (1.1 - 1.5 equiv) to the mixture.
-
If using a solvent, add it at this stage. For solvent-free conditions, proceed to the next step.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, add water and an organic solvent to dissolve the mixture.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of various imidazole derivatives under different reaction conditions.
Table 1: Classical N-Alkylation of Imidazole Derivatives
| Entry | Imidazole Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 24 | >95 |
| 2 | 2-Methylimidazole | Ethyl iodide | NaH | THF | rt | 12 | Variable |
| 3 | 4-Iodo-1H-imidazole | Propyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | 85 |
| 4 | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Ethyl iodide | DBU | DMF | 80-100 | 24 | <50[4] |
Table 2: Microwave-Assisted N-Alkylation of (Benz)imidazole Derivatives [1]
| Entry | (Benz)imidazole Derivative | Alkylating Agent | Base | Time (min) | Yield (%) |
| 1 | Imidazole | 1-Bromononane | K₂CO₃ | 90 | 79.9 |
| 2 | Benzimidazole | 1-Bromononane | K₂CO₃ | 90 | 82.1 |
| 3 | Imidazole | 2-(Chloro(phenyl)methyl)pyridine | K₂CO₃ | 90 | 79.9 |
| 4 | Benzimidazole | 2-(Chloro(phenyl)methyl)pyridine | K₂CO₃ | 90 | 81.5 |
Mandatory Visualizations
Caption: General workflow for the N-alkylation of imidazole derivatives.
Caption: Decision tree for selecting an N-alkylation protocol.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider using a stronger base to ensure complete deprotonation of the imidazole.[5] Increasing the reaction temperature or switching to a higher-boiling solvent like DMF or DMSO can also improve yields. For stubborn reactions, microwave-assisted synthesis may be beneficial.[1]
-
Dialkylation: The N-alkylated imidazole product can sometimes undergo a second alkylation to form an imidazolium salt. To minimize this side reaction, use a stoichiometric amount or a slight excess of the imidazole relative to the alkylating agent. Adding the alkylating agent dropwise can also help.
-
Regioselectivity: For unsymmetrically substituted imidazoles, a mixture of N1 and N3-alkylated isomers may be obtained. The regioselectivity is influenced by steric and electronic factors. Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[6] The choice of base and solvent can also impact the isomeric ratio. In cases where high regioselectivity is critical, the use of a protecting group on one of the nitrogen atoms may be necessary.
-
Purification: The purification of N-alkylated imidazoles is typically achieved by silica gel column chromatography. The polarity of the eluent can be adjusted based on the polarity of the product. It is important to ensure complete removal of the base and any inorganic salts during the work-up to facilitate purification.
References
- 1. d-nb.info [d-nb.info]
- 2. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the One-Pot Synthesis of Trityl Olmesartan Medoxomil
Introduction
Olmesartan medoxomil is a potent and selective angiotensin II receptor antagonist widely used for the treatment of hypertension.[1][2] The synthesis of this active pharmaceutical ingredient (API) often involves the preparation of a key protected intermediate, Trityl Olmesartan Medoxomil. The one-pot synthesis of Trityl Olmesartan Medoxomil offers a streamlined and efficient alternative to multi-step procedures that require the isolation of intermediates. This approach enhances process economy by reducing reaction time, solvent usage, and the need for multiple reactors.[3] These application notes provide a detailed protocol for the one-pot synthesis of Trityl Olmesartan Medoxomil, along with relevant data and a workflow diagram.
Principle of the Method
The one-pot synthesis of Trityl Olmesartan Medoxomil typically involves a three-component assembly starting from commercially available intermediates. The process begins with the alkylation of an imidazole derivative with a trityl-protected biphenyl bromide. This is followed by the hydrolysis of the resulting ester and subsequent esterification with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (medoxomil chloride) in the same reaction vessel, without the isolation of the intermediate compounds.[1][3]
Experimental Protocols
Materials and Reagents
-
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
-
5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
-
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
-
Potassium carbonate (K₂CO₃)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Potassium iodide (KI)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Deionized water
One-Pot Synthesis Procedure
-
Alkylation: In a suitable reaction vessel, dissolve ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate and 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3] Add a mild base, such as potassium carbonate, to the mixture.[3] Stir the reaction mixture at a controlled temperature (e.g., 60°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]
-
Hydrolysis: After the completion of the alkylation step, add a solution of lithium hydroxide monohydrate in water to the reaction mixture to facilitate the hydrolysis of the ethyl ester.[4][5] Continue stirring at a slightly elevated temperature (e.g., 50°C) until the hydrolysis is complete.[4]
-
Esterification: To the same reaction vessel containing the hydrolyzed intermediate, add anhydrous potassium carbonate and potassium iodide.[5] Slowly add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. Heat the reaction mixture and stir for several hours (e.g., 2 hours at 40 ± 2°C) to complete the esterification.[5]
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture and add ethyl acetate and a sodium chloride solution for extraction.[5] Separate the organic layer, wash it with a sodium chloride solution, and dry it over anhydrous sodium sulfate.[5] Concentrate the organic phase under reduced pressure to obtain the crude Trityl Olmesartan Medoxomil.[5]
-
Purification: The crude product can be purified by recrystallization. For instance, dissolve the crude solid in ethyl acetate, followed by the addition of isopropyl acetate and methanol, and chill to 0-5°C to induce crystallization.[3] Alternatively, recrystallization from an acetone-water mixture can be employed.[6][7] Filter the purified crystals and dry them under reduced pressure.
Data Presentation
Table 1: Summary of Yield and Purity Data for Trityl Olmesartan Medoxomil Synthesis
| Method/Reference | Starting Materials | Key Reagents | Solvent | Yield | Purity (by HPLC) |
| One-pot, three-component assembly[1] | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | Not specified | Not specified | 72-75% (over 3 steps) | Not specified |
| Patent WO2008043996A2[3] | 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid alkyl ester, trityl biphenyl bromide, 4-halomethyl-5-methyl-2-oxo-1,3-dioxolene | Alkali metal carbonates, hydroxides, or alkoxides | Polar aprotic solvent (e.g., DMAc) | >99% (after purification) | >99% |
| Chinese Patent CN110396084[5] | 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(trityl-tetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylate, 4-chloro-5-methyl-1,3-dioxol-2-one | LiOH·H₂O, K₂CO₃, KI | THF, DMF | 96.5% | Not specified |
| Purification Method CN106083833B[8] | Crude Trityl Olmesartan Medoxomil | Sodium carbonate solution, acetonitrile | Acetonitrile | 85.0-86.0% (recovery) | 99.5-99.6% |
Visualizations
Diagram 1: One-Pot Synthesis Workflow of Trityl Olmesartan Medoxomil
Caption: Workflow of the one-pot synthesis of Trityl Olmesartan Medoxomil.
The one-pot synthesis of Trityl Olmesartan Medoxomil represents a significant process improvement, offering high yields and purity while minimizing operational complexity. The detailed protocol and compiled data herein provide a valuable resource for researchers and professionals in drug development and manufacturing, facilitating the efficient and economical production of this key pharmaceutical intermediate. The use of mild bases and the elimination of intermediate isolation steps contribute to a more sustainable and industrially viable synthetic route.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Trityl olmesartan synthesis - chemicalbook [chemicalbook.com]
- 6. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 7. EP2426126A1 - Method for producing olmesartan medoxomil - Google Patents [patents.google.com]
- 8. CN106083833B - Purification method of trityl olmesartan medoxomil - Google Patents [patents.google.com]
Application Note: Structural Characterization of Olmesartan Ethyl Ester by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the structural characterization of Olmesartan Ethyl Ester, a known impurity and synthetic intermediate of Olmesartan Medoxomil. The methodologies outlined utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the identity and purity of the compound.
Introduction
This compound, chemically known as 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester, is a key intermediate and potential impurity in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil.[1][2] Its unambiguous identification and characterization are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details the analytical workflow and expected spectral data for the comprehensive characterization of this compound using ¹H NMR, ¹³C NMR, and LC-MS/MS.
Compound Information:
-
Chemical Name: 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester[3]
-
Synonyms: Olmesartan Acid Ethyl Ester[3]
Analytical Workflow
The structural confirmation of this compound is achieved through a systematic analytical workflow that combines chromatographic separation with spectroscopic analysis. This process ensures the accurate identification of the molecule's structure and key functional groups.
Caption: Analytical workflow for this compound characterization.
Experimental Protocols
NMR Spectroscopy Protocol
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound reference standard.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1.0 seconds.
-
Temperature: 298 K.
-
Referencing: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-4096 scans (or as needed for adequate signal-to-noise).
-
Relaxation Delay (d1): 2.0 seconds.
-
Temperature: 298 K.
-
Referencing: Calibrate the spectrum using the deuterated solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
LC-MS/MS Protocol
This protocol outlines the conditions for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Prepare working standards by serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition as the diluent.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 90% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (MS1) from m/z 100-600 to identify the parent ion, followed by product ion scan (MS/MS) of the protonated molecule.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize by infusing the standard; typically ramp from 10-40 eV for fragmentation analysis.
-
Data Presentation and Interpretation
Note: The following spectral data are predicted based on the known structure of this compound and typical chemical shift values. Experimental values may vary slightly based on solvent and acquisition conditions.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.70 - 7.50 | m | 4H | Aromatic protons (biphenyl) |
| ~7.15 | d | 2H | Aromatic protons (biphenyl) |
| ~7.05 | d | 2H | Aromatic protons (biphenyl) |
| ~5.50 | s | 2H | -N-CH₂ -Ph |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~2.60 | t | 2H | Imidazole-CH₂ -CH₂-CH₃ |
| ~1.60 | m | 2H | Imidazole-CH₂-CH₂ -CH₃ |
| ~1.45 | s | 6H | -C(OH)(CH₃ )₂ |
| ~1.20 | t | 3H | -O-CH₂-CH₃ |
| ~0.90 | t | 3H | Imidazole-CH₂-CH₂-CH₃ |
| Variable | br s | 1H | -OH |
| Variable | br s | 1H | Tetrazole -NH |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | Ester C =O |
| ~158.0 | Imidazole C =N |
| ~145.0 - 125.0 | Aromatic & Imidazole C |
| ~70.0 | -C (OH)(CH₃)₂ |
| ~60.0 | -O-CH₂ -CH₃ |
| ~48.0 | -N-CH₂ -Ph |
| ~30.0 | Imidazole-CH₂ -CH₂-CH₃ |
| ~28.0 | -C(OH)(CH₃ )₂ |
| ~22.0 | Imidazole-CH₂-CH₂ -CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
| ~14.0 | Imidazole-CH₂-CH₂-CH₃ |
Predicted Mass Spectrometry Data
Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound
| m/z | Ion | Proposed Loss / Fragment Structure |
|---|---|---|
| 475.25 | [M+H]⁺ | Protonated parent molecule (C₂₆H₃₁N₆O₃⁺) |
| 457.24 | [M+H - H₂O]⁺ | Loss of water from the tertiary alcohol |
| 429.23 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group |
| 417.23 | [M+H - C₃H₆O]⁺ | Loss of acetone from the hydroxypropyl group |
| 207.10 | [C₁₄H₁₁N]⁺ | Biphenyl-methylene fragment |
| 193.08 | [C₁₃H₉]⁺ | Biphenyl fragment after cleavage of the tetrazole ring |
References
Application Notes and Protocols for the Stability Testing of Olmesartan Ethyl Ester
Disclaimer: The following application notes and protocols are primarily based on data available for Olmesartan Medoxomil, a closely related ester prodrug of Olmesartan. Specific stability data for Olmesartan Ethyl Ester is not extensively available in the public domain. Therefore, these guidelines should be adapted and validated for the specific analysis of this compound.
Introduction
Olmesartan is a potent and selective angiotensin II receptor blocker. Its ester prodrugs are utilized to enhance its bioavailability. This document outlines the procedures for conducting stability testing of this compound, a crucial process in drug development to ensure its quality, safety, and efficacy over its shelf life. The protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Forced degradation studies are a key component of stability testing, providing insights into the intrinsic stability of the drug substance, potential degradation pathways, and enabling the development of stability-indicating analytical methods.[3][4] Olmesartan and its related compounds have shown susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable to photolytic and thermal stress.[2][3][5][6]
Experimental Protocols
A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for this purpose.
2.1. Recommended Analytical Method: Stability-Indicating RP-HPLC
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient program should be optimized to achieve adequate separation of this compound from its potential degradants.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 250 nm).[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
2.2. Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
2.3. Forced Degradation Studies
Forced degradation studies should be performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
2.3.1. Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1N Hydrochloric Acid (HCl).
-
Reflux the mixture at 60°C for 8 hours.[3]
-
Cool the solution to room temperature.
-
Neutralize the solution with 1N Sodium Hydroxide (NaOH).
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject into the HPLC system.
2.3.2. Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 1N Sodium Hydroxide (NaOH).
-
Keep the mixture at 60°C for a specified period (e.g., 4 hours).[6]
-
Cool the solution to room temperature.
-
Neutralize the solution with 1N Hydrochloric Acid (HCl).
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject into the HPLC system.
2.3.3. Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).[2][4]
-
Keep the solution at room temperature for a specified period (e.g., 48 hours), protected from light.[5]
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject into the HPLC system.
2.3.4. Thermal Degradation
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to a temperature of 60°C for 10 days in a hot-air oven.[5][6]
-
After exposure, dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Inject into the HPLC system.
2.3.5. Photolytic Degradation
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A parallel sample should be protected from light with aluminum foil to serve as a dark control.
-
After exposure, dissolve the samples in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Inject into the HPLC system.
Data Presentation
The results of the forced degradation studies for Olmesartan Medoxomil are summarized below. Similar studies should be conducted for this compound to determine its specific degradation profile.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Olmesartan Medoxomil) |
| Acid Hydrolysis | 1N HCl | 8 hours | 60°C | > 21%[7] |
| Base Hydrolysis | 1N NaOH | 4 hours | 60°C | 10%[7] |
| Oxidative Degradation | 3% H₂O₂ | 48 hours | Room Temp | > 21%[7] |
| Thermal Degradation | Solid State | 10 days | 60°C | Minimal Degradation[7] |
| Photolytic Degradation | ICH Q1B | - | - | No major degradation observed[2] |
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Olmesartan Dimer Ester Impurity Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Olmesartan and seeking to minimize the formation of the Dimer Ester Impurity.
Frequently Asked Questions (FAQs)
Q1: What is the Olmesartan Dimer Ester Impurity?
The Olmesartan Dimer Ester Impurity (CAS No. 1040250-19-8) is a process-related impurity that can form during the synthesis or storage of Olmesartan.[1] It is a molecule formed through an esterification reaction where two molecules of Olmesartan become linked.[1] Its molecular formula is C48H50N12O5.[1] The presence and quantity of this impurity are critical quality attributes for the final drug product, as they can indicate the level of control over the manufacturing process.[1]
Q2: How is the Olmesartan Dimer Ester Impurity formed?
The primary mechanism for the formation of the Olmesartan Dimer Ester Impurity is the esterification between the carboxylic acid group of one Olmesartan molecule and the hydroxyl group of another. This reaction is influenced by several factors, including pH, temperature, and the presence of certain solvents, which can catalyze the reaction.
Q3: What are the main factors that promote the formation of the Olmesartan Dimer Ester Impurity?
Several factors can accelerate the formation of the dimer impurity:
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including the esterification that leads to dimer formation.
-
pH: Both acidic and basic conditions can catalyze the esterification reaction. The rate of formation is often pH-dependent.
-
Solvents: The choice of solvent during synthesis and storage can impact the stability of Olmesartan and the propensity for dimer formation.
-
Reaction Time: Longer reaction or storage times can lead to a higher accumulation of the dimer impurity.
-
Mixing: Inadequate mixing during the synthesis process can create localized areas of high concentration or temperature, promoting impurity formation.[2]
Q4: Why is it important to control the level of Olmesartan Dimer Ester Impurity?
Controlling the levels of any impurity in an active pharmaceutical ingredient (API) is crucial for ensuring the quality, safety, and efficacy of the final drug product.[2] Regulatory agencies have strict guidelines on the limits of impurities in pharmaceutical products. High levels of the Olmesartan Dimer Ester Impurity could potentially impact the drug's stability, bioavailability, and safety profile.
Q5: How can I detect and quantify the Olmesartan Dimer Ester Impurity?
The most common analytical technique for the detection and quantification of the Olmesartan Dimer Ester Impurity is High-Performance Liquid Chromatography (HPLC) with UV detection. A validated stability-indicating HPLC method is essential to separate the dimer impurity from the main Olmesartan peak and other potential degradation products. The use of a certified reference standard of the Olmesartan Dimer Ester Impurity is necessary for accurate quantification.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the formation of the Olmesartan Dimer Ester Impurity during your experiments.
Problem: High levels of Olmesartan Dimer Ester Impurity detected in the reaction mixture or final product.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Reaction Temperature | 1. Review the reaction protocol and ensure the temperature is maintained within the specified range. 2. Calibrate temperature probes and controllers. 3. Consider running the reaction at a lower temperature, if feasible for the desired transformation, and monitor the impact on dimer formation. | Reduced rate of dimer formation. |
| Suboptimal pH of the Reaction Mixture | 1. Carefully monitor and control the pH of the reaction mixture throughout the process. 2. Perform small-scale experiments to evaluate the impact of slight pH adjustments on both the main reaction yield and impurity formation. 3. Ensure the pH is neutralized appropriately at the end of the reaction if required. | Minimized acid or base-catalyzed esterification. |
| Incorrect Solvent System | 1. Evaluate the solvent system for its potential to promote esterification. 2. If possible, explore alternative solvents that are less conducive to the formation of the dimer. 3. Ensure solvents are of high purity and free from contaminants that could catalyze the reaction. | Slower rate of impurity formation. |
| Prolonged Reaction or Hold Times | 1. Monitor the reaction progress closely and quench the reaction as soon as the desired conversion is achieved. 2. Minimize the hold times of intermediate or final product solutions, especially at elevated temperatures. | Reduced accumulation of the dimer impurity over time. |
| Inefficient Mixing | 1. Ensure the stirring speed and equipment are adequate for the scale of the reaction to maintain a homogenous mixture. 2. Check for any "dead spots" in the reactor where localized heating or concentration might occur. | Uniform reaction conditions, preventing localized impurity formation. |
Quantitative Data on Impurity Formation
While specific quantitative data for Olmesartan Dimer Ester Impurity formation across a wide range of conditions is not extensively published in a consolidated format, the following table summarizes the typical degradation of Olmesartan under forced conditions, which can be indicative of conditions favoring impurity formation, including the dimer.
| Stress Condition | Reagents and Conditions | Typical Observation for Olmesartan Degradation | Potential for Dimer Formation |
| Acid Hydrolysis | 1N HCl at 60°C for 8 hours | Significant degradation observed.[3] | High, as acidic conditions can catalyze esterification. |
| Base Hydrolysis | 1N NaOH at 60°C for 2 hours | Significant degradation observed.[3] | High, as basic conditions can also catalyze esterification. |
| Oxidative Degradation | 3% H₂O₂ at room temperature | Degradation is observed.[3] | Moderate, depending on the specific degradation pathways. |
| Thermal Degradation | Solid-state at 60°C | Generally stable, with minor degradation.[3] | Low to moderate, as elevated temperature is a driving force. |
| Photolytic Degradation | Exposure to UV light | Generally stable.[3] | Low. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Olmesartan
Objective: To investigate the stability of Olmesartan under various stress conditions and to generate potential degradation products, including the Dimer Ester Impurity.
Materials:
-
Olmesartan Medoxomil
-
Methanol (HPLC grade)
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
Take 5 mL of the stock solution in a 50 mL round-bottom flask.
-
Add 5 mL of 1N HCl.
-
Reflux the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Take 5 mL of the stock solution in a 50 mL round-bottom flask.
-
Add 5 mL of 1N NaOH.
-
Heat at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Take 5 mL of the stock solution in a 50 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Olmesartan Medoxomil in a petri dish.
-
Keep it in a hot air oven at 60°C for 48 hours.
-
After exposure, dissolve a known amount of the solid in the mobile phase to achieve the desired concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze all the stressed samples along with a control (unstressed) sample using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Quantification of Olmesartan and its Dimer Impurity
Objective: To provide a general HPLC method for the separation and quantification of Olmesartan and its Dimer Ester Impurity. Note: This is a representative method and may require optimization for specific instrumentation and samples.
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a phosphate buffer (pH adjusted to around 3.0 with phosphoric acid) and acetonitrile in a gradient or isocratic mode. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 257 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and water mixture |
Procedure:
-
Standard Preparation: Prepare a standard solution of Olmesartan and a separate standard solution of the Olmesartan Dimer Ester Impurity of known concentrations in the diluent.
-
Sample Preparation: Dissolve the sample to be analyzed in the diluent to a known concentration.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks of Olmesartan and the Dimer Ester Impurity based on their retention times compared to the standards. Calculate the amount of the impurity in the sample using the peak area and the concentration of the standard.
Visualizations
Caption: Formation of Olmesartan Dimer Ester Impurity via esterification.
Caption: Troubleshooting workflow for minimizing Olmesartan Dimer Impurity.
References
Technical Support Center: Synthesis of Trityl Olmesartan Ethyl Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the synthesis of Trityl Olmesartan Ethyl Ester (TOEE), a key intermediate in the production of Olmesartan.
Frequently Asked Questions (FAQs)
Q1: What is Trityl this compound (TOEE)? A1: Trityl this compound (TOEE) is a crucial intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor blocker used to treat high blood pressure.[1] It is formed via an N-alkylation reaction, building the core structure of the final active pharmaceutical ingredient (API).[1]
Q2: What is the primary reaction for synthesizing TOEE? A2: The synthesis involves the N-alkylation of an imidazole derivative, specifically 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid alkyl ester, with a trityl biphenyl halide, such as 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.[2][3] This condensation reaction is typically carried out in a polar aprotic solvent.[2]
Q3: What are the most common impurities encountered during TOEE synthesis? A3: The primary impurities include a regioisomeric N-3 impurity, olmesartan acid, 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan.[1][4] The formation of these impurities can impact the quality and safety of the final drug product, making their control essential.[4]
Q4: Why is the purity of the TOEE intermediate critical? A4: The purity of TOEE is paramount because impurities introduced at this stage can be difficult to remove in subsequent steps, potentially carrying over into the final Olmesartan Medoxomil API.[5] For instance, the N-3 regioisomeric impurity of the API has been shown to be inseparable from the API molecule using standard European Pharmacopoeia chromatography methods, posing a significant risk to quality control.[1]
Troubleshooting Guide
Problem 1: Low reaction yield or incomplete conversion.
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Recommendation: The reaction temperature can significantly affect impurity formation and reaction completion. The process is optimally carried out at a temperature ranging from 40°C to 55°C, with a preferred range of 45°C to 50°C to minimize side reactions.[2]
-
-
Possible Cause 2: Inappropriate Solvent.
-
Possible Cause 3: Base and Catalyst Issues.
-
Recommendation: The N-alkylation is typically facilitated by a base like potassium carbonate (K₂CO₃). Ensure the base is anhydrous and used in the correct stoichiometric amount. In some protocols, a catalyst like potassium iodide (KI) is used to improve the reaction rate.[6]
-
Problem 2: An unexpected impurity with the same molecular mass as TOEE is detected by LC-MS.
-
Possible Cause: Formation of N-3 Regioisomer.
-
Background: During the N-alkylation of the imidazole ring, the alkylation can occur at the N-1 position (desired product) or the N-3 position, leading to a regioisomeric impurity.[1] An undesired impurity with the same mass as TOEE, detected at levels of 0.2-0.3%, has been identified as this N-3 regioisomer.[1]
-
Recommendation:
-
Characterization: Confirm the identity of the impurity using advanced analytical techniques like 2D-NMR and single-crystal X-ray diffraction (SCXRD).[1]
-
Process Control: While specific conditions to prevent its formation are still under investigation, maintaining a consistent and optimized reaction temperature (45-50°C) may help control its formation.[2]
-
Downstream Impact Analysis: Be aware that this impurity can lead to a corresponding regioisomer in the final API, which may be difficult to separate.[1]
-
-
Problem 3: High levels of acidic impurities, such as Olmesartan Acid, in the crude product.
-
Possible Cause: Hydrolysis of the Ester Group.
-
Background: The ethyl ester group of TOEE or its precursors can be sensitive to hydrolysis under certain conditions (e.g., presence of water, inappropriate pH). One reported crude product contained as much as 17.0% of the corresponding acid impurity.[7]
-
Recommendation:
-
Anhydrous Conditions: Ensure all solvents and reagents are sufficiently dry to prevent hydrolysis.
-
Purification: Implement a purification step specifically designed to remove acidic impurities. A method involving crystallization from a mixed solvent of a sodium carbonate solution and acetonitrile has proven effective, reducing the acid impurity from 17.0% to 0.07%.[7]
-
-
Problem 4: Difficulty in purifying the crude TOEE to the required specification (>99%).
-
Possible Cause: Ineffective Crystallization/Purification Protocol.
-
Background: The crude product is often a mixture of the desired product, isomers, and other side-products, requiring a robust purification strategy.
-
Recommendation 1 (Solvent System A): A multi-solvent crystallization process can be effective. Dissolve the crude TOEE (e.g., 140g) in ethyl acetate (1120 ml), distill to reduce the volume (to 560 ml), and then chill to 0-5°C. Add isopropyl acetate (70 ml) and methanol (35 ml) and stir. The pure product crystallizes and can be isolated by filtration to achieve >99% purity by HPLC.[2]
-
Recommendation 2 (Solvent System B): For removing high levels of acid impurities, dissolve the crude product in a mixture of a sodium carbonate solution and acetonitrile, followed by cooling and crystallization.[7] This method can significantly enhance purity.
-
Data Presentation
Table 1: Typical Reaction Conditions for TOEE Synthesis
| Parameter | Recommended Value | Reference |
| Key Reactants | 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid ethyl ester & Trityl biphenyl bromide | [2] |
| Solvent | Dimethyl acetamide (preferred), other polar aprotic solvents | [2] |
| Base | Potassium Carbonate (K₂CO₃) | [6] |
| Temperature | 45°C - 50°C | [2] |
Table 2: Example of Impurity Profile Before and After Purification
| Impurity | Crude Product Content (%) | Purified Product Content (%) | Purification Method | Reference |
| Trityl Olmesartan Acid | 17.0 | 0.07 | Crystallization from Acetonitrile / Na₂CO₃ solution | [7] |
| N-3 Regioisomer | 0.2 - 0.3 | Not specified | N/A | [1] |
| Overall Purity | 80.2 | >99.5 | Crystallization from Acetonitrile / Na₂CO₃ solution | [7] |
| Overall Purity | N/A | >99.0 | Crystallization from Ethyl acetate / Isopropyl acetate / Methanol | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Trityl this compound This protocol is based on the general condensation reaction described in the literature.[2]
-
Charge a suitable reactor with 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid ethyl ester and a polar aprotic solvent (e.g., dimethyl acetamide).
-
Add the base (e.g., anhydrous potassium carbonate).
-
Add the trityl biphenyl bromide reactant to the mixture.
-
Heat the reaction mixture to the target temperature range of 45-50°C.
-
Maintain stirring at this temperature and monitor the reaction progress using a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mass.
-
Proceed with work-up, which typically involves quenching with water and extracting the product into an organic solvent.
-
Isolate the crude product, for example, by concentrating the organic phase.
Protocol 2: Purification of Crude Trityl this compound This protocol is adapted from a documented purification procedure.[2]
-
Dissolve the crude TOEE (1.0 part by weight) in ethyl acetate (8.0 parts by volume).
-
Distill the solvent until the total volume is reduced by half (approx. 4.0 parts by volume).
-
Cool the concentrated solution to a temperature of 0-5°C.
-
To the chilled solution, add isopropyl acetate (0.5 parts by volume) and methanol (0.25 parts by volume).
-
Stir the resulting slurry at 0-5°C for at least 30 minutes to ensure complete crystallization.
-
Isolate the purified solid product by filtration.
-
Wash the filter cake with a cold solvent mixture.
-
Dry the product under reduced pressure at 45-50°C until a constant weight is achieved.
Visualizations
Caption: General workflow for the synthesis and purification of Trityl this compound (TOEE).
Caption: Troubleshooting decision tree for common issues in TOEE synthesis.
Caption: Diagram illustrating the formation of the desired N-1 isomer versus the undesired N-3 regioisomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents [patents.google.com]
- 6. Trityl olmesartan synthesis - chemicalbook [chemicalbook.com]
- 7. CN106083833B - Purification method of trityl olmesartan medoxomil - Google Patents [patents.google.com]
Technical Support Center: Resolving Regioisomeric Impurities of Olmesartan Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving regioisomeric impurities of Olmesartan intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomeric impurities encountered during the synthesis of Olmesartan Medoxomil?
A1: During the process development and synthesis of Olmesartan Medoxomil, several process-related impurities and regioisomers can be formed. The most frequently reported regioisomeric impurities include:
-
N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil : These are principal regioisomeric process-related impurities.[1][2][3]
-
Isopropyl Olmesartan, Dimedoxomil Olmesartan, and Dibiphenyl Olmesartan : These have also been identified as process-related impurities.[1][4]
-
Olmesartan Acid, 4-acetyl Olmesartan, 5-acetyl Olmesartan, and Dehydro Olmesartan : These are other known related substances.[5]
-
Olmesartan Dimer Ester Impurity : This impurity can form through a dimerization process during synthesis or storage.[6]
-
Regio-isomer in the imidazole moiety : A major impurity that can form during the condensation reaction in certain synthetic routes.[7]
Q2: How are these regioisomeric impurities typically resolved and analyzed?
A2: The primary analytical techniques used for the resolution and quantification of Olmesartan impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[8][9][10] These methods are often coupled with mass spectrometry (LC-MS/MS) for structural characterization and sensitive quantification.[11][12] Reverse-phase HPLC with a C18 or phenyl column is commonly employed.[9][10][13]
Q3: What can cause poor resolution of Olmesartan and its impurities in HPLC analysis?
A3: Poor resolution or co-elution of Olmesartan and its impurities, such as Dehydro Olmesartan, can be due to several factors including:[14]
-
Inadequate mobile phase composition (pH, organic modifier ratio).
-
Unsuitable stationary phase.
-
Suboptimal column temperature.
-
Improper gradient program in gradient elution methods.
Troubleshooting Guides
Guide 1: Poor Resolution of Regioisomeric Impurities in HPLC
Issue: Co-elution or poor separation between Olmesartan and its regioisomeric impurities.
Troubleshooting Steps:
-
Verify System Suitability: Ensure the HPLC system is performing optimally by checking parameters like plate count and tailing factor for the main peak.
-
Optimize Mobile Phase:
-
Adjust pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like Olmesartan and its acidic impurities.
-
Alter Organic Modifier Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both, as this can alter selectivity.
-
-
Evaluate Stationary Phase:
-
Different C18 Column: Try a C18 column from a different manufacturer as variations in silica backbone and end-capping can affect separation.
-
Alternative Stationary Phase: Consider a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on pi-pi interactions.[14]
-
-
Adjust Column Temperature: Increasing or decreasing the column temperature can influence the viscosity of the mobile phase and the kinetics of solute partitioning, thereby affecting resolution.
-
Modify Gradient Program (for gradient methods): Adjust the gradient slope, initial and final mobile phase compositions, and segment times to improve the separation of closely eluting peaks.
Guide 2: Identification of Unknown Peaks in the Chromatogram
Issue: An unknown peak is observed in the chromatogram of an Olmesartan intermediate or final product.
Troubleshooting Steps:
-
Literature and Impurity Profile Review: Consult literature for known impurities of Olmesartan and their expected retention times under similar chromatographic conditions.[4][5][9]
-
Forced Degradation Studies: Subject the Olmesartan sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[15][16] This can help in tentatively identifying if the unknown peak is a degradation product.
-
LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unknown impurity.[11] The fragmentation pattern obtained from MS/MS analysis can provide crucial structural information for identification.
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, the unknown impurity can be isolated using preparative HPLC. The isolated impurity can then be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic techniques like FT-IR.
Data Presentation
Table 1: Performance Comparison of Validated HPLC and UPLC Methods for Olmesartan Impurity Analysis
| Validation Parameter | Stability-Indicating HPLC Method | Alternative UPLC Method | ICH Guideline (Q2(R1)) Recommendation for Impurities |
| Specificity | Method is specific and stability-indicating. No interference from blank, placebo, or other impurities.[8] | Method is specific with no interference from blank or placebo.[8] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | LOQ to 0.4% of analyte concentration.[9] | 10-150 µg/mL (for parent drug).[8] | A linear relationship should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | > 0.999.[8] | > 0.999.[8] | ≥ 0.99 |
| Accuracy (% Recovery) | 98.6% - 102.5%.[8] | 98% - 102%.[8] | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) - Repeatability | < 2.0%.[8] | < 2.0%.[8] | For impurities, precision should be measured at the limit of quantification and at the specification limit. |
| Precision (% RSD) - Intermediate Precision | < 2.0%.[8] | < 2.0%.[8] | Assessed by different analysts, on different days, with different equipment. |
| Limit of Detection (LOD) | ~0.01% of analyte concentration.[8] | Not explicitly stated for Dehydro Olmesartan.[8] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.03% of analyte concentration. | Not explicitly stated for Dehydro Olmesartan. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Olmesartan and its Impurities
This method is designed for the separation and quantification of Olmesartan and its related substances.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 20 mM Potassium dihydrogen orthophosphate buffer, pH adjusted to 2.5.[9]
-
Mobile Phase B: Methanol.[9]
-
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of all impurities.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 215 nm.[9]
-
Column Temperature: Ambient.
-
Protocol 2: UPLC Method for Faster Analysis of Olmesartan and its Impurities
This method offers a shorter analysis time compared to conventional HPLC.
-
Chromatographic Conditions:
Visualizations
Caption: Formation pathway of N-1 and N-2 regioisomeric impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Olmesartan Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Olmesartan and its esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Olmesartan medoxomil?
Olmesartan medoxomil, an ester prodrug, primarily degrades through hydrolysis to its active metabolite, Olmesartan.[1][2][3] Other significant degradation pathways observed under forced degradation conditions include oxidation and acid/base-catalyzed hydrolysis, which can lead to the formation of various degradation products.[4][5] Under certain conditions, impurities such as Dehydro Olmesartan and an olmesartan dimer ester can also be formed.[5][6]
Q2: Under which conditions is Olmesartan medoxomil most susceptible to degradation?
Forced degradation studies have shown that Olmesartan medoxomil is highly susceptible to degradation under acidic, basic, and oxidative conditions.[4][5] It demonstrates significant sensitivity to 1N HCl, 1N NaOH, and 3% H₂O₂.[4] While it is relatively stable under photolytic and thermal stress, some degradation can occur at elevated temperatures.[4][7][8]
Q3: What is Dehydro Olmesartan and how is it formed?
Dehydro Olmesartan is a known impurity of Olmesartan that can form under stress conditions.[5] Its formation is particularly noted under acidic and thermal stress and is believed to occur through a dehydration mechanism of the tertiary alcohol group on the imidazole side chain of Olmesartan.[5]
Q4: How does pH affect the hydrolysis of Olmesartan medoxomil?
The aqueous hydrolysis of Olmesartan medoxomil to Olmesartan is pH-dependent and follows zero-order kinetics.[1][2] The rate of hydrolysis increases with increasing pH, with the observed order being: pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6.0.[1][2] This rapid and significant hydrolysis in aqueous media contributes to the low bioavailability of Olmesartan medoxomil.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
Problem: You are observing unexpected peaks in your HPLC or UPLC chromatogram when analyzing Olmesartan medoxomil stability samples.
Possible Causes and Solutions:
-
Degradation Products: The unexpected peaks are likely degradation products. Olmesartan medoxomil is known to degrade under various stress conditions.
-
Acid Hydrolysis: Under acidic conditions (e.g., 0.1 M HCl at 60°C), you may observe the formation of Olmesartan (the active drug) and other acid-catalyzed degradation products.[7]
-
Base Hydrolysis: Alkaline conditions (e.g., 0.1 M NaOH at 60°C) lead to rapid degradation, with multiple degradation products possible.[7]
-
Oxidative Degradation: Exposure to an oxidizing agent like 3% hydrogen peroxide can result in several oxidative degradation products.[7] Two specific oxidative degradation products with molecular formulas C₂₄H₂₄N₆O₃ and C₂₉H₂₈N₆O₆ have been identified when the analytical solution comes into contact with metal ions.[9]
-
Thermal Degradation: High temperatures can also induce degradation, leading to minor additional peaks.[7][8]
-
-
Metal Ion Contamination: "Ghost peaks" can appear due to the formation of oxidative degradation products mediated by metal ions leached from materials like aluminum foil, metal spatulas, or even glass HPLC vials.[9]
-
Solution: Use metal-free labware (e.g., PMP or PP flasks and PTFE or PP vials) for sample preparation and storage to avoid the formation of these specific degradation products.[9]
-
-
Impurity Formation: Besides degradation, impurities from the synthesis process, such as Olmesartan Dimer Ester, might be present.[6]
-
Solution: Ensure you are using a well-characterized reference standard and a validated stability-indicating analytical method capable of resolving the main peak from all potential impurities and degradants.[10]
-
Issue 2: Poor Resolution Between Olmesartan Medoxomil and Its Degradation Products
Problem: Your current chromatographic method does not adequately separate the peak of Olmesartan medoxomil from its degradation products, particularly Olmesartan.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition is critical for achieving good resolution.
-
Solution: A common mobile phase for separating Olmesartan medoxomil and its degradants consists of a mixture of a buffer (e.g., phosphate or ammonium formate) and an organic modifier like acetonitrile or methanol.[4][11][12] Experiment with different buffer pH values and organic modifier ratios to optimize separation. A gradient elution may be necessary to resolve all peaks effectively.[2]
-
-
Inappropriate Column: The choice of stationary phase is crucial.
-
Incorrect Detection Wavelength: The detection wavelength can impact the ability to distinguish between closely eluting peaks.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Olmesartan Medoxomil
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl | 8 hours | Significant | Olmesartan, others | [4][15] |
| 0.1 M HCl | 60 minutes | 47.56% | Olmesartan, others | [7] | |
| Base Hydrolysis | 1 N NaOH | - | Significant | Olmesartan, others | [4] |
| 0.1 M NaOH | 60 minutes | 48.92% | Olmesartan, multiple others | [7] | |
| Oxidative | 3% H₂O₂ | 8 hours | Significant | Olmesartan, others | [4][15] |
| 3% H₂O₂ | - | 41.88% | Multiple degradation products | [7] | |
| Thermal | 60°C | 48 hours | No major degradation | - | [4] |
| 100°C | 24 hours | 26.38% | Minor degradation products | [7][8] | |
| Photolytic | UV Light | 48 hours | No major degradation | - | [4] |
| UV Light | 7 days | No degradation | - | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on Olmesartan medoxomil.
-
Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan medoxomil in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[5]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a specified duration.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a known quantity of solid Olmesartan medoxomil to UV light (e.g., 254 nm) for a specified duration.[11]
-
Dissolve a known amount of the stressed sample in a suitable solvent for analysis.
-
Protocol 2: Stability-Indicating HPLC Method
The following is an example of a stability-indicating HPLC method for the analysis of Olmesartan medoxomil and its degradation products.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for best separation.[4]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
References
- 1. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 2. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. ajpaonline.com [ajpaonline.com]
- 14. Development of the UV spectrophotometric method of Olmesartan medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Development of the UV spectrophotometric method of Olmesartan medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies [library.atmiya.net:8080]
Technical Support Center: HPLC Separation of Olmesartan Impurities
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Olmesartan and its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address common issues encountered during the HPLC analysis of Olmesartan.
Question 1: I am observing poor resolution between the main Olmesartan peak and an impurity peak. What are the likely causes and how can I improve the separation?
Answer:
Poor resolution is a common issue in HPLC analysis. It can be caused by several factors related to the mobile phase, stationary phase, or other chromatographic conditions. Here is a step-by-step guide to troubleshoot and improve peak resolution:
-
Optimize the Mobile Phase:
-
Adjust the pH of the aqueous phase: The retention of ionizable compounds like Olmesartan and some of its impurities is highly dependent on the pH of the mobile phase. A small change in pH can significantly alter selectivity. For separating Olmesartan and its impurities, a phosphate buffer with a pH around 2.5 is often a good starting point.[1][2]
-
Modify the organic modifier ratio: Altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can impact resolution. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change the organic modifier: If adjusting the ratio is insufficient, switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify the gradient program: For gradient methods, adjusting the slope of the gradient can improve the resolution of closely eluting peaks. A shallower gradient provides more time for separation.
-
-
Evaluate the Stationary Phase:
-
Try a different C18 column: Not all C18 columns are the same. Columns from different manufacturers can have variations in end-capping and silica properties, leading to different selectivities.
-
Consider a different stationary phase: If optimizing the mobile phase on a C18 column does not yield the desired resolution, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer alternative selectivity.[3]
-
-
Adjust Column Temperature:
-
Increasing the column temperature can decrease viscosity and improve peak efficiency, which may lead to better resolution. However, it can also affect the selectivity of the separation. Experiment with temperatures in the range of 30-45°C.[2]
-
Question 2: My peak shapes are poor (e.g., tailing or fronting). What should I do?
Answer:
Poor peak shape can compromise the accuracy and precision of your analysis. Here are some common causes and solutions:
-
Peak Tailing:
-
Secondary Silanol Interactions: This is a common cause of tailing for basic compounds on silica-based columns. Ensure the pH of your mobile phase is low enough to keep acidic silanols protonated. Using a highly deactivated (end-capped) column can also minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column or try reversing the analytical column (if permitted by the manufacturer) to flush contaminants.[4]
-
-
Peak Fronting:
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Column Overload: Similar to tailing, injecting too high a concentration can also lead to fronting.
-
Question 3: I am experiencing a shift in retention times. What could be the cause?
Answer:
Retention time shifts can be gradual or sudden and can affect the reliability of your method. Here are some potential causes:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common cause of retention time variability. Ensure accurate measurement of all components and proper mixing.[5] For gradient systems, check the pump's proportioning valves.
-
Column Equilibration: Insufficient column equilibration time before injection can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions.[5]
-
Column Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. Use a column oven to maintain a constant temperature.
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column.
Quantitative Data Summary
The following table summarizes typical quantitative data from validated HPLC methods for the analysis of Olmesartan and its impurities. This data is intended for reference and may vary depending on the specific method and instrumentation used.
| Parameter | Olmesartan Medoxomil | Impurities (e.g., Olmesartan Acid, Dehydro Olmesartan) | Reference |
| Linearity Range | 2 µg/mL to 7 µg/mL | 0.25 µg/mL to 7 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [6] |
| Accuracy (% Recovery) | 98.5% to 101.2% | 98.5% to 101.2% | [1][6] |
| Precision (% RSD) | < 1.0% | < 1.0% | [1][6] |
| Limit of Detection (LOD) | 0.03 µg/mL | ~0.03 µg/mL | [6] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | ~0.1 µg/mL | [6] |
Experimental Protocol: Stability-Indicating RP-HPLC Method for Olmesartan
This protocol describes a general stability-indicating reversed-phase HPLC method for the determination of Olmesartan and its impurities.
1. Materials and Reagents:
-
Olmesartan Medoxomil reference standard and impurity standards.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
High purity water (Milli-Q or equivalent).
2. Chromatographic Conditions:
-
Column: Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size.[1][2]
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.[1][2]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Column Temperature: 45°C.[2]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of Olmesartan Medoxomil in the diluent. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Impurity-Spiked Standard: Prepare a solution of Olmesartan Medoxomil spiked with known impurities at the desired concentration level (e.g., 0.15% of the Olmesartan concentration).
-
Sample Solution: Accurately weigh and dissolve the sample containing Olmesartan Medoxomil in the diluent to achieve a target concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the impurity-spiked standard solution six times.
-
The relative standard deviation (%RSD) for the peak areas of Olmesartan and each impurity should be less than 2.0%.
-
The resolution between Olmesartan and the closest eluting impurity should be greater than 2.0.
-
The tailing factor for the Olmesartan peak should be less than 2.0.
5. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution(s) in sequence.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the impurities in the sample by comparing their peak areas to the corresponding impurity standards or to the main Olmesartan peak using relative response factors if the impurity standards are not available.
Visualizations
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A flowchart for troubleshooting poor HPLC peak resolution.
Logical Relationship of HPLC Troubleshooting Steps
Caption: Logical relationships in HPLC troubleshooting.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
controlling impurities in Olmesartan Medoxomil synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling impurities during the synthesis of Olmesartan Medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of impurities encountered in Olmesartan Medoxomil synthesis?
A1: Impurities in Olmesartan Medoxomil can be broadly categorized into three main types:
-
Process-Related Impurities: These are byproducts formed during the chemical reactions of the synthesis process. They can arise from side reactions of starting materials, intermediates, or the final active pharmaceutical ingredient (API). Examples include Olmesartan Acid, Dehydro Olmesartan, and various alkylated or acylated derivatives.[1]
-
Degradation Products: These impurities result from the chemical breakdown of Olmesartan Medoxomil under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2][3]
-
Reagent and Solvent-Related Impurities: These can be residual solvents, or impurities arising from reactions with reagents or solvents used in the synthesis. A notable example is the formation of an N-Alkyl impurity from the reaction with mesityl oxide, which can be generated from acetone.[4]
Q2: What are the regulatory guidelines for controlling impurities in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, have strict requirements for the identification, qualification, and control of impurities in APIs.[5][6][7] Key guidelines include:
-
ICH Q3A(R2): Impurities in New Drug Substances.
-
ICH Q3B(R2): Impurities in New Drug Products.
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities.
These guidelines establish thresholds for reporting, identification, and qualification of impurities. Generally, any impurity found at a level of 0.10% or higher should be identified and characterized.
Troubleshooting Guide for Impurity Control
This section provides solutions to specific impurity-related issues that may be encountered during the synthesis of Olmesartan Medoxomil.
Issue 1: High Levels of Olmesartan Acid Impurity
-
Question: My final product shows a significant peak corresponding to Olmesartan Acid. What causes this and how can I minimize it?
-
Answer: Olmesartan Acid is a common impurity that is primarily formed through the hydrolysis of the medoxomil ester group of Olmesartan Medoxomil. This can occur during the synthesis, work-up, or purification steps, especially in the presence of acidic or basic conditions.
Troubleshooting Steps:
-
Control of pH: During work-up and purification, maintain the pH of aqueous solutions within a neutral or slightly acidic range to minimize hydrolysis.
-
Temperature Control: Avoid excessive temperatures during the final stages of the synthesis and purification, as higher temperatures can accelerate the hydrolysis reaction.
-
Solvent Selection: Use anhydrous solvents where possible to reduce the presence of water that can contribute to hydrolysis.
-
Reaction Time: Minimize the reaction time for steps where the medoxomil ester is exposed to conditions that could promote hydrolysis.
-
Issue 2: Presence of Dehydro Olmesartan Impurity
-
Question: I have identified the Dehydro Olmesartan impurity in my sample. What is the origin of this impurity and how can it be controlled?
-
Answer: Dehydro Olmesartan is a process-related impurity that can be formed by the dehydration of the tertiary alcohol group on the imidazole ring of an intermediate. This dehydration can be promoted by acidic conditions and heat.
Troubleshooting Steps:
-
Avoid Strong Acids: Use milder acidic conditions or alternative catalysts for reactions that require an acidic environment.
-
Temperature Management: Maintain lower temperatures during reaction and work-up steps to prevent dehydration.
-
Purification: Employ chromatographic techniques to effectively separate Dehydro Olmesartan from the final product.
-
Issue 3: Formation of an N-Alkyl Impurity
-
Question: An unknown impurity has been identified as a 2-methyl-4-oxopentan-2-yl-protected Olmesartan Medoxomil. How is this impurity formed and what are the control strategies?
-
Answer: This N-Alkyl impurity is formed through a Michael-type addition reaction between the tetrazole group of Olmesartan Medoxomil and mesityl oxide. Mesityl oxide can be generated in situ from the self-condensation of acetone, a common solvent, under acidic conditions.[4]
Troubleshooting Steps:
-
Solvent Purity: Use high-purity acetone that is free from mesityl oxide.
-
Avoid Acidic Conditions with Acetone: If acetone is used as a solvent, avoid strongly acidic conditions that can promote the formation of mesityl oxide.
-
Alternative Solvents: Consider using alternative solvents to acetone in critical steps.
-
Process Optimization (DoE): Utilize Design of Experiments (DoE) to identify and control key process parameters that influence the formation of this impurity.[4]
-
Issue 4: Detection of Regioisomeric Impurities
-
Question: I am observing an impurity with the same molecular mass as my desired intermediate, Trityl Olmesartan Ethyl Ester (TOEE). Could this be a regioisomer?
-
Answer: Yes, during the N-alkylation step to form TOEE, an N-3 regioisomeric impurity can be formed in addition to the desired N-1 isomer. This impurity can be difficult to separate from the final API.[8]
Troubleshooting Steps:
-
Control of Alkylation Conditions: Optimize the N-alkylation reaction conditions (base, solvent, temperature) to favor the formation of the desired N-1 isomer.
-
Analytical Method Development: Develop a highly specific analytical method, such as a specialized HPLC or UPLC method, capable of resolving the N-1 and N-3 isomers to accurately monitor the impurity level.
-
Crystallization: Investigate different crystallization conditions for the intermediate or final product to selectively precipitate the desired isomer.
-
Data Presentation: Impurity Profile and Control
Table 1: Common Impurities in Olmesartan Medoxomil Synthesis
| Impurity Name | Type | Origin | Key Control Strategy |
| Olmesartan Acid | Degradation/Process-Related | Hydrolysis of the medoxomil ester | Control pH and temperature during work-up and purification |
| Dehydro Olmesartan | Process-Related | Dehydration of the tertiary alcohol group | Avoid strong acids and high temperatures |
| 4-Acetyl Olmesartan | Process-Related | Side reaction during synthesis | Control of starting material quality and reaction conditions |
| 5-Acetyl Olmesartan | Process-Related | Side reaction during synthesis | Control of starting material quality and reaction conditions |
| N-Alkyl Impurity | Reagent-Related | Reaction with mesityl oxide from acetone | Use high-purity acetone and avoid acidic conditions[4] |
| N-3 Regioisomer | Process-Related | Non-selective N-alkylation | Optimize alkylation reaction conditions[8] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Olmesartan Medoxomil
This protocol is a general guideline based on published methods and should be validated for specific laboratory conditions.[2][9][10]
-
Objective: To separate and quantify Olmesartan Medoxomil and its related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh and dissolve the Olmesartan Medoxomil sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution containing Olmesartan Medoxomil and known impurities to verify the resolution, tailing factor, and theoretical plates.
-
-
Quantification:
-
Calculate the percentage of each impurity using the relative peak area with respect to the main Olmesartan Medoxomil peak.
-
Visualizations
Diagram 1: Simplified Synthetic Pathway and Key Impurity Entry Points
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bfarm.de [bfarm.de]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
impact of reaction conditions on Olmesartan synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals involved in the synthesis of Olmesartan.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Olmesartan Medoxomil?
A1: The most common synthesis route for Olmesartan Medoxomil involves several key stages. It begins with the N-alkylation of an imidazole ethyl ester derivative with a protected tetrazole biphenyl bromide component. This is followed by saponification (hydrolysis) of the ethyl ester to a carboxylate salt, which is then esterified to introduce the medoxomil side chain. The final step is the deprotection (detritylation) of the tetrazole ring to yield Olmesartan Medoxomil.[1][2]
Q2: What are the critical intermediates in Olmesartan synthesis?
A2: Key intermediates in the synthesis of Olmesartan Medoxomil include:
-
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate: The core imidazole component.[3][4][5][6]
-
4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide (or Trityl Biphenyl Bromide): The protected biphenyl tetrazole component.[1]
-
Trityl Olmesartan Ethyl Ester: The product of the initial N-alkylation step.[1][7]
-
Trityl Olmesartan Medoxomil: The protected final molecule before deprotection.[1][2][8]
Q3: What are the major process-related impurities I should be aware of?
A3: During the synthesis of Olmesartan Medoxomil, several process-related impurities can form. The most common include:
-
Olmesartan Acid: Formed by the hydrolysis of the medoxomil ester.[9][10]
-
Dehydro Olmesartan: Results from the dehydration of the 1-hydroxy-1-methylethyl group on the imidazole ring.[9][11]
-
N-Alkyl Impurities: Can form via side reactions, such as the condensation of the tetrazole ring with mesityl oxide generated from acetone under acidic conditions.[12]
-
Regioisomers: Alkylation can sometimes occur at different nitrogen atoms on the imidazole or tetrazole rings, leading to isomeric impurities.[7][13][14]
-
Detritylated Impurities: Premature removal of the trityl protecting group can lead to impurities at various stages.[1]
Troubleshooting Guide
Problem 1: Low yield during the N-alkylation of the imidazole derivative (Formation of Trityl this compound).
Possible Causes & Solutions:
-
Suboptimal Base and Solvent: The choice of base and solvent is critical. While bases like potassium tert-butoxide have been used, they can lead to side reactions.[1] Using powdered anhydrous potassium carbonate in a polar aprotic solvent like N,N-Dimethylacetamide (DMA) has been shown to improve yields.[1][15]
-
Incorrect Stoichiometry: The molar ratio of reactants significantly impacts the reaction outcome. An excess of the base or alkylating agent can promote impurity formation.
-
Reaction Temperature: The temperature must be carefully controlled. Running the reaction at a moderately elevated temperature (e.g., 40-45°C) can drive the reaction to completion without significant degradation.[1]
-
Particle Size of Reagents: The particle size of solid reagents like potassium carbonate can affect the reaction rate and yield. Using K2CO3 with a reduced particle size can lead to shorter reaction times and improved yields.[15]
Problem 2: Formation of impurities during N-alkylation.
Possible Causes & Solutions:
-
Hydrolysis: The presence of water can lead to the hydrolysis of ester groups. Ensure all reagents and solvents are anhydrous.[1]
-
Detritylation: Acidic conditions or high temperatures can cause premature removal of the trityl protecting group. Maintain neutral or basic conditions and moderate temperatures.[1]
-
Regioisomer Formation: The imidazole ring has multiple nitrogen atoms that can be alkylated. The reaction conditions, particularly the base and solvent, influence the regioselectivity. Using specific conditions like K2CO3 in DMA favors alkylation at the desired nitrogen.[7]
Problem 3: Difficulty with the hydrolysis (saponification) of the ethyl ester.
Possible Causes & Solutions:
-
Solidification during Extraction: The product salt can sometimes solidify during the workup, making extraction difficult.[1] Concentrating the reaction mass under reduced pressure at a low temperature can yield an oily mass that is easier to handle in the subsequent step.[1]
-
Decomposition at High Temperatures: The intermediate is sensitive to high temperatures. All concentration steps should be performed under vacuum at low temperatures (e.g., below 20°C).[1]
-
Incomplete Reaction: The reaction requires sufficient time to go to completion. Stirring for an adequate duration (e.g., 5 hours) at a controlled temperature (e.g., 10-15°C) is necessary.[1]
Problem 4: Low purity of the final Olmesartan Medoxomil after deprotection.
Possible Causes & Solutions:
-
Formation of Olmesartan Acid Impurity: The acidic conditions used for detritylation can also lead to the hydrolysis of the medoxomil ester. The reaction time and temperature must be optimized to ensure complete deprotection with minimal hydrolysis.[10] Using a mixture of acetic acid and water at a controlled temperature (e.g., 40-45°C) is a common method.[10]
-
Ineffective Purification: The crude product often requires purification. Crystallization from a suitable solvent, such as acetone or ethyl methyl ketone, is effective for removing impurities and achieving high purity (e.g., >99.5%).[1][3][10] A final slurry in water can also be used to reduce residual solvents.[1]
-
Carryover of Impurities: Impurities generated in earlier steps can be carried through to the final product. It is crucial to ensure the purity of all intermediates.
Data Presentation: Impact of Reaction Conditions
Table 1: Effect of K2CO3 and Reactant Mole Ratio on N-Alkylation Yield and Purity (Data synthesized from[15])
| Entry | Mole Eq. of Imidazole (2) | Mole Eq. of Bromide (3) | Mole Eq. of K2CO3 | Solvent | Temperature (°C) | Time (h) | Yield of Ester (4) (%) | Purity of Ester (4) (HPLC %) |
| 1 | 1.0 | 1.1 | 1.25 | DMA | 40-45 | 12 | 82 | 96.5 |
| 2 | 1.0 | 1.05 | 1.25 | DMA | 40-45 | 12 | 85 | 97.2 |
| 3 | 1.0 | 1.0 | 1.25 | DMA | 40-45 | 12 | 88 | 97.5 |
| 4 | 1.0 | 0.98 | 1.5 | DMA | 40-45 | 12 | 86 | 97.0 |
| 5 | 1.0 | 0.98 | 1.3 | DMA | 40-45 | 12 | 89 | 97.8 |
| 6 | 1.0 | 0.98 | 1.25 | DMA | 40-45 | 12 | 90 | 98.0 |
Table 2: Hydrolysis of Olmesartan Medoxomil in Different pH Buffers at 37°C (Data synthesized from[16][17][18])
| pH of Buffer | Hydrolysis Rate Constant (k, µM/h) | % Hydrolyzed after 28 hours | Kinetic Model |
| 1.2 | 0.15 | 18% | Zero-order |
| 3.5 | 0.35 | 41% | Zero-order |
| 4.6 | 0.52 | 61% | Zero-order |
| 6.0 | 0.51 | 60% | Zero-order |
Experimental Protocols
Protocol 1: Synthesis of Trityl this compound (N-Alkylation)
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (1.0 mole eq.) in N,N-Dimethylacetamide (DMA), add powdered anhydrous potassium carbonate (1.25 mole eq.).
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (0.98 mole eq.) to the mixture at 25–30°C.[1]
-
Raise the temperature of the reaction mass to 40–45°C and stir for 12 hours.[1]
-
After reaction completion (monitored by HPLC), add acetone at 35-40°C to precipitate the product.
-
Cool the resulting slurry, filter, and wash the solid to obtain the crude product.
-
The product can be further purified by recrystallization if necessary. A yield of approximately 90% with >98% purity can be expected under optimized conditions.[15]
Protocol 2: Synthesis of Trityl Olmesartan Medoxomil (Saponification & Esterification)
-
Saponification: To a pre-cooled solution of Trityl this compound (1.0 mole eq.) in a mixture of tetrahydrofuran (THF) and ethanol, add a pre-cooled aqueous solution of sodium hydroxide (1.05 mole eq.) at 10–15°C.[1]
-
Stir the reaction mixture for 5 hours at 10-15°C.
-
Concentrate the reaction mass under reduced pressure at a temperature below 20°C to obtain the Trityl Olmesartan sodium salt as a thick oily mass.[1]
-
Esterification: Dissolve the resulting salt in a suitable solvent like DMA. Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (medoxomil chloride) and a catalyst such as sodium iodide (NaI).
-
Stir the reaction at a controlled temperature until completion.
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the crude Trityl Olmesartan Medoxomil by crystallization from a solvent system like ethyl acetate/isopropyl acetate/methanol to achieve purity ≥99.5%.[1][2]
Protocol 3: Synthesis of Olmesartan Medoxomil (Deprotection)
-
Suspend Trityl Olmesartan Medoxomil (1.0 mole eq.) in a mixture of acetic acid and water (e.g., 75% aqueous acetic acid).[3][10]
-
Heat the mixture to 40–45°C and stir for approximately 2 hours.[10]
-
Cool the reaction mixture and add water to precipitate the by-product, trityl alcohol.
-
Filter the mixture to remove the trityl alcohol.
-
The filtrate containing Olmesartan Medoxomil can be concentrated and the product crystallized from an appropriate solvent like acetone.[10]
-
Filter the solid, wash, and dry to afford pure Olmesartan Medoxomil. A final slurry in water can be performed to reduce residual solvents.[1]
Visualizations
Caption: General workflow for the synthesis of Olmesartan Medoxomil.
Caption: Troubleshooting logic for low yield in the N-alkylation step.
Caption: Formation pathways for common Olmesartan impurities.
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. EP2374799B1 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 5. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 17. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation Strategies in the Presence of Ester Moieties
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for successfully performing N-alkylation reactions on substrates containing sensitive ester functional groups. Our goal is to help you maximize your yield of the desired N-alkylated product while minimizing or eliminating unwanted ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing an N-alkylation on a compound that also contains an ester?
A1: The main challenge is the competing base-catalyzed hydrolysis of the ester, also known as saponification.[1][2] Many N-alkylation reactions are performed under basic conditions to deprotonate the amine, making it a more potent nucleophile. However, these same basic conditions can promote the nucleophilic attack of hydroxide ions on the ester's carbonyl carbon, leading to the cleavage of the ester into a carboxylate salt and an alcohol.[1][2] This side reaction consumes your starting material and reduces the overall yield of your desired N-alkylated product.
Q2: How can I tell if ester hydrolysis is occurring in my N-alkylation reaction?
A2: There are several indicators that you may be experiencing unwanted ester hydrolysis:
-
Lower than expected yield: This is the most common sign.
-
Presence of a carboxylic acid byproduct: Analysis of your crude reaction mixture by techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy may reveal the presence of the corresponding carboxylic acid.
-
Formation of a precipitate: The carboxylate salt formed during hydrolysis may be insoluble in the reaction solvent and precipitate out of the solution.
-
Difficulty in product purification: The presence of the polar carboxylic acid byproduct can complicate the purification of the less polar N-alkylated ester.
Q3: What are the key reaction parameters I should consider to minimize ester hydrolysis?
A3: To minimize ester hydrolysis, you should carefully consider the following reaction parameters:
-
Choice of Base: Opt for weaker, non-nucleophilic, and sterically hindered bases.
-
Solvent Selection: Use anhydrous aprotic solvents to limit the presence of water, which is required for hydrolysis.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.[3]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
Q4: Are there alternative methods to direct N-alkylation with alkyl halides that are less prone to causing ester hydrolysis?
A4: Yes, several alternative methods can be employed:
-
Reductive Amination: This two-step, one-pot method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the desired N-alkylated product.[4][5][6] This method is often performed under neutral or mildly acidic conditions, thus avoiding the basic conditions that promote ester hydrolysis.
-
"Borrowing Hydrogen" Catalysis: This modern approach uses a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine.[7] These reactions are often base-free, atom-economical, and produce water as the only byproduct.
-
Orthogonal Protecting Group Strategy: If direct N-alkylation is necessary and hydrolysis is unavoidable, you can protect the ester functionality with a group that is stable to the N-alkylation conditions and can be removed later under conditions that do not affect the N-alkylated amine.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of N-Alkylated Product with Significant Starting Material Remaining | 1. Insufficiently basic conditions: The amine is not being deprotonated effectively to initiate the alkylation. 2. Poorly reactive alkylating agent: The alkyl halide is not electrophilic enough. 3. Steric hindrance: The amine or the alkylating agent is too sterically hindered. | 1. Switch to a stronger, non-nucleophilic base: Consider bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base. 2. Use a more reactive alkylating agent: If using an alkyl chloride, try the corresponding bromide or iodide. 3. Increase the reaction temperature: This should be done cautiously and with careful monitoring to avoid promoting hydrolysis. |
| Significant Formation of Carboxylic Acid Byproduct | 1. Presence of water in the reaction: Even trace amounts of water can lead to hydrolysis under basic conditions. 2. Base is too strong or nucleophilic: Strong bases like NaOH or KOH will readily hydrolyze esters. 3. Reaction temperature is too high: Higher temperatures accelerate the rate of hydrolysis. 4. Prolonged reaction time: Leaving the reaction for too long exposes the ester to basic conditions for an extended period. | 1. Use anhydrous solvents and reagents: Dry your solvent over molecular sieves and ensure your starting materials are anhydrous. 2. Use a milder, non-nucleophilic base: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred. 3. Lower the reaction temperature: Run the reaction at room temperature or even at 0 °C if possible. 4. Monitor the reaction progress: Use TLC or LC-MS to determine the optimal reaction time and work up the reaction as soon as it is complete. |
| Formation of Dialkylated Product | The mono-alkylated amine is more nucleophilic than the starting amine: This leads to a second alkylation event. | Use a stoichiometric amount of the alkylating agent: Carefully control the stoichiometry to favor mono-alkylation. Consider reductive amination: This method often provides better control over mono-alkylation.[11] |
| Reaction is Sluggish and Does Not Go to Completion | Poor solubility of the base: An insoluble base will result in a slow reaction rate. | Choose a solvent that can dissolve the base: For example, if using K₂CO₃, a solvent like DMF or acetonitrile may be more effective than THF. Use a phase-transfer catalyst: A catalyst like tetrabutylammonium bromide (TBAB) can help facilitate the reaction with an insoluble base.[12] |
Data Presentation
Table 1: Comparison of Bases for N-Alkylation of an Amino Ester with Benzyl Bromide
| Base | Solvent | Temperature (°C) | Time (h) | Yield of N-benzylated ester (%) | Yield of Hydrolyzed Product (%) |
| NaOH | H₂O/THF | 25 | 2 | < 5 | > 90 |
| K₂CO₃ | Acetonitrile | 80 | 12 | 85 | < 5 |
| Cs₂CO₃ | DMF | 25 | 18 | 92 | < 2 |
| Triethylamine | THF | 65 | 24 | 75 | < 5 |
| DIPEA | Acetonitrile | 80 | 16 | 88 | < 3 |
| DBU | THF | 25 | 6 | 95 | < 2 |
Note: The data presented in this table is a representative example and actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Protecting Groups for Esters and Their Cleavage Conditions
| Protecting Group | Structure | Stability | Cleavage Conditions |
| Benzyl (Bn) | -CH₂Ph | Stable to mild acid and base | H₂/Pd-C, Hydrogenolysis[10] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable to base and nucleophiles | Strong acid (e.g., TFA, HCl)[10] |
| Silyl Ethers (e.g., TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Stable to a wide range of conditions | Fluoride ions (e.g., TBAF), acid[8] |
| Allyl | -CH₂CH=CH₂ | Stable to most conditions except those involving Pd(0) | Pd(0) catalyst and a nucleophilic scavenger[13] |
Experimental Protocols
Protocol 1: N-Alkylation using a Mild Inorganic Base (K₂CO₃)
This protocol describes a general procedure for the N-alkylation of an amine in the presence of an ester using potassium carbonate as a mild base to minimize hydrolysis.
Materials:
-
Amine-ester starting material (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine-ester starting material and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
To the stirred suspension, add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of an Amino Ester
This protocol provides a general method for the N-alkylation of an amino ester via reductive amination, which avoids strongly basic conditions.[14][15]
Materials:
-
Amino ester starting material (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, dissolve the amino ester starting material and the aldehyde or ketone in the chosen solvent.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways of N-alkylation and ester hydrolysis.
Caption: Decision workflow for avoiding ester hydrolysis.
Caption: Workflow for an orthogonal ester protection strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. gctlc.org [gctlc.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of Trityl Olmesartan Medoxomil
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of the deprotection of Trityl Olmesartan Medoxomil to yield Olmesartan Medoxomil.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection reaction.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Deprotection (Observed by TLC/HPLC analysis showing residual Trityl Olmesartan Medoxomil) | 1. Insufficient acid catalyst. 2. Inadequate reaction time or temperature. 3. Poor solvent choice or insufficient solvent volume. | 1. Increase the molar ratio of the acid catalyst. For instance, when using hydrochloric acid, a molar ratio of 2.2-2.8:1 (HCl:Trityl Olmesartan Medoxomil) is recommended.[1] 2. Extend the reaction time or moderately increase the temperature. Monitoring the reaction progress by TLC or HPLC is crucial. For example, a reaction at 40 ± 5 °C may require about 3 hours.[1] 3. Ensure the solvent system effectively dissolves the reactants. A mixture of a water-miscible organic solvent and water is often used.[2] |
| Formation of Olmesartan Acid Impurity (Observed by HPLC) | Hydrolysis of the medoxomil ester group under acidic conditions, particularly in the presence of water.[2] | 1. Carefully control the amount of water in the reaction mixture. 2. Minimize the reaction time and avoid excessive temperatures. 3. After deprotection, promptly neutralize the acid and proceed with the work-up and isolation of the product. |
| Difficulty in Removing Triphenylcarbinol Byproduct | 1. Triphenylcarbinol has low solubility in aqueous solutions and can co-precipitate with the product. 2. Inefficient extraction or washing steps. | 1. After the deprotection reaction, add a non-polar solvent like toluene and wash the reaction mixture to selectively remove the triphenylcarbinol.[1] 2. Filtration of the precipitated triphenylcarbinol is a common and effective method.[2][3] 3. Adjusting the pH after deprotection can help in the separation. |
| Low Yield of Olmesartan Medoxomil | 1. Incomplete deprotection. 2. Product loss during work-up and purification. 3. Side reactions leading to the formation of byproducts. | 1. Optimize reaction conditions as described for "Incomplete Deprotection". 2. Carefully perform extraction, washing, and crystallization steps to minimize loss. 3. Use of appropriate scavengers in the reaction mixture can sometimes prevent side reactions, though not commonly cited for this specific deprotection. |
| Product Purity Issues (Other than Olmesartan Acid) | Presence of unreacted starting materials, intermediates from previous steps, or other side products. | 1. Ensure the purity of the starting Trityl Olmesartan Medoxomil. Purification of the tritylated intermediate can be performed prior to deprotection.[4] 2. Recrystallization of the final product from a suitable solvent system (e.g., acetone/ethyl acetate) can significantly improve purity.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic reagents used for the deprotection of Trityl Olmesartan Medoxomil?
A1: A variety of acids can be used for the deprotection step. These include organic carboxylic acids such as acetic acid and formic acid, as well as inorganic acids like hydrochloric acid and hydrobromic acid.[4] The choice of acid can influence the reaction rate and the impurity profile.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the spot or peak of the starting material (Trityl Olmesartan Medoxomil) with the product (Olmesartan Medoxomil), you can determine when the reaction is complete.[1]
Q3: What is the role of washing with toluene after the deprotection reaction?
A3: Washing the reaction mixture with toluene is a crucial step to remove the triphenylcarbinol byproduct, which is formed from the cleaved trityl group. Triphenylcarbinol is soluble in toluene, while the desired product, Olmesartan Medoxomil, typically remains in the aqueous or more polar organic phase, allowing for effective separation.[1]
Q4: What is the typical yield and purity I can expect for the deprotection of Trityl Olmesartan Medoxomil?
A4: The yield and purity can vary significantly depending on the chosen method and optimization of reaction conditions. Some processes report yields of approximately 90% with high purity suitable for industrial production.[1] With proper purification, a purity of over 99.5% can be achieved.[3]
Q5: Can the deprotection be carried out without isolating the Trityl Olmesartan Medoxomil intermediate from the previous step?
A5: Yes, some processes describe a "one-pot" synthesis where the Trityl Olmesartan Medoxomil is not isolated before the deprotection step. This approach can reduce reaction time, minimize handling of hazardous chemicals, and potentially increase the overall yield.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various reported deprotection protocols.
Table 1: Comparison of Different Acidic Deprotection Methods
| Acid | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Acetic Acid (75% v/v aq.) | Aqueous Acetic Acid | 25-30 | 10 | ~90 (after purification) | 99.9 | [3] |
| Hydrochloric Acid (6.4%) | Ethyl Acetate / Water | 40 ± 5 | 3 | 88.5 | 98.71 | [1] |
| Hydrobromic Acid (48%) | Acetone / Water | Room Temp. | 2 | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Deprotection using Aqueous Acetic Acid [3]
-
Suspend Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L).
-
Stir the suspension at 25–30°C for 10 hours.
-
Monitor the reaction completion by HPLC.
-
Filter the reaction mixture through hyflo to remove the precipitated trityl alcohol byproduct and wash the filter cake with 75% v/v aqueous acetic acid (200 L).
-
To the filtrate, add methylene chloride (1225 L) followed by demineralized water (875 L) at 20–30°C and stir for 15 minutes.
-
Separate the layers and proceed with further purification of the organic layer containing Olmesartan Medoxomil.
Protocol 2: Deprotection using Hydrochloric Acid in a Biphasic System [1]
-
In a reaction vessel, add ethyl acetate (38 ml) and 6.4% hydrochloric acid (45 g).
-
With stirring, add Trityl Olmesartan Medoxomil (25 g).
-
Maintain the reaction temperature at 40 ± 5 °C and stir for approximately 3 hours.
-
Monitor the reaction by TLC until the starting material spot disappears.
-
Cool the reaction mixture to room temperature.
-
Add toluene (115 ml) and wash the mixture. Repeat the toluene wash two more times.
-
Separate the aqueous layer and add acetone (135 ml).
-
Adjust the pH of the solution to 4.5 using an aqueous solution of potassium bicarbonate.
-
Control the temperature at 15 ± 5 °C and stir for 2 hours to induce crystallization.
-
Filter the solid product, wash, and dry under vacuum to obtain Olmesartan Medoxomil.
Visualizations
Caption: General experimental workflow for the deprotection of Trityl Olmesartan Medoxomil.
Caption: Troubleshooting decision tree for optimizing the deprotection reaction.
References
- 1. CN102584804A - Process for preparing olmesartan medoxomil with trityl olmesartan medoxomil deprotection base - Google Patents [patents.google.com]
- 2. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 5. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
Validation & Comparative
Olmesartan Prodrugs: A Comparative Analysis of Medoxomil and Novel Ester Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Olmesartan Medoxomil, the clinically approved prodrug of the angiotensin II receptor blocker olmesartan, with emerging ester-based prodrugs. This document synthesizes preclinical and clinical data to evaluate their respective efficacy, pharmacokinetics, and metabolic activation.
Olmesartan, a potent and selective AT1 subtype angiotensin II receptor antagonist, requires a prodrug strategy to enhance its oral bioavailability. The commercially successful implementation of this strategy is Olmesartan Medoxomil. However, ongoing research explores alternative ester prodrugs to further optimize its therapeutic profile. This guide will delve into the established characteristics of Olmesartan Medoxomil and compare them against preclinical data for investigational ester prodrugs.
I. Chemical Structures and Metabolic Activation
Olmesartan Medoxomil is an ester prodrug designed to be hydrolyzed in the body to release the active olmesartan molecule.[1][2] This bioactivation is a critical step for its therapeutic action.
Metabolic Pathway of Olmesartan Medoxomil
Olmesartan Medoxomil is rapidly and completely converted to its active form, olmesartan, through hydrolysis of the ester bond during absorption from the gastrointestinal tract.[3][4][5] This process is primarily mediated by the enzyme carboxymethylenebutenolidase (CMBL) found in the liver and intestine.[6][7] Human serum albumin and paraoxonase 1 (PON1) in the plasma also contribute to this bioactivation.[2][8][9]
II. Comparative Efficacy and Pharmacokinetics
While direct clinical comparisons with "Olmesartan Ethyl Ester" are unavailable due to its apparent lack of clinical development, preclinical studies have evaluated other novel ester prodrugs of olmesartan, such as Olmesartan Hexetil, against Olmesartan Medoxomil.
Antihypertensive Efficacy of Olmesartan Medoxomil
Numerous clinical trials have established the antihypertensive efficacy of Olmesartan Medoxomil. Head-to-head studies have demonstrated that olmesartan provides significant reductions in both systolic and diastolic blood pressure, often superior to other angiotensin II receptor blockers (ARBs) like losartan and valsartan.[10][11][12][13] The full antihypertensive effect is typically observed within two weeks of initiating therapy.[14] Studies have shown that once-daily administration of olmesartan medoxomil effectively controls blood pressure over a 24-hour period.[14][15]
Preclinical Pharmacokinetic Comparison of Olmesartan Prodrugs
The following table summarizes key pharmacokinetic parameters from preclinical studies in rats, comparing Olmesartan Medoxomil with investigational ester prodrugs. It is important to note that these are preclinical data and may not directly translate to human subjects.
| Prodrug | Cmax of Olmesartan (ng/mL) | AUC of Olmesartan (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Olmesartan Medoxomil | 1350 ± 210 | 4560 ± 650 | 100 | [16] |
| Compound 13 (Cyclohexylcarboxyethyl ester) | 2130 ± 320 | 8970 ± 1120 | 196.7 | [16] |
| Compound 14 (Adamantylcarboxymethyl ester) | 1980 ± 290 | 8120 ± 980 | 178.1 | [16] |
| Olmesartan Hexetil | 2450 ± 350 | 10230 ± 1250 | 224.3 | [17] |
These preclinical findings suggest that novel ester prodrugs like Olmesartan Hexetil and others can significantly increase the oral bioavailability of olmesartan compared to Olmesartan Medoxomil in animal models.[16][17]
III. Experimental Protocols
The data presented in this guide are derived from studies employing standardized experimental methodologies.
In Vitro Stability and Metabolism Studies
-
Protocol: Prodrugs are incubated in simulated gastric juice (pH 1.2) to assess stability. To evaluate metabolic conversion, the compounds are incubated with rat plasma and rat liver microsomes. The disappearance of the prodrug and the appearance of olmesartan are quantified over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Purpose: To determine the chemical stability in acidic environments and the rate of enzymatic conversion to the active drug in biological matrices.
In Vivo Pharmacokinetic Studies in Rats
-
Protocol: Male Sprague-Dawley rats are administered the prodrugs orally. Blood samples are collected at predetermined time points. Plasma concentrations of olmesartan are measured using a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are then calculated.
-
Purpose: To assess the oral absorption, distribution, metabolism, and excretion of the prodrugs and the resulting active olmesartan in a living organism.
IV. Conclusion
Olmesartan Medoxomil is a well-established and effective prodrug for the management of hypertension. Its rapid and complete conversion to the active olmesartan moiety is a key feature of its clinical success. While the term "this compound" does not correspond to a known clinical candidate, preclinical research into other ester prodrugs, such as Olmesartan Hexetil, demonstrates the potential for further enhancing the oral bioavailability of olmesartan. These novel prodrugs show promise in preclinical models, but further investigation, including clinical trials, is necessary to determine if this translates to improved therapeutic efficacy and safety in humans. The continued exploration of such alternatives highlights the ongoing efforts in drug development to optimize the performance of established therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antihypertensive effects of olmesartan compared with other angiotensin receptor blockers: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antihypertensive effects of olmesartan compared with other angiotensin receptor blockers: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olmesartan compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive Efficacy of Olmesartan Medoxomil, a New Angiotensin II Receptor Antagonist, as Assessed by Ambulatory Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antihypertensive efficacy of olmesartan medoxomil, a new angiotensin II receptor antagonist, as assessed by ambulatory blood pressure measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of olmesartan hexetil: a new potential prodrug of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Impurity Profiling of Olmesartan Medoxomil Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The manufacturing process of Olmesartan medoxomil, an angiotensin II receptor antagonist for treating hypertension, is a critical determinant of its purity, safety, and efficacy.[1] Different synthetic pathways can lead to the formation of various process-related impurities.[2][3] Regulatory bodies mandate strict control over these impurities, necessitating robust analytical methods for their identification and quantification.[1] This guide provides a comparative overview of impurities arising from different synthetic approaches to Olmesartan medoxomil, supported by experimental data and detailed analytical protocols.
Impurity Profiles of Different Synthesis Routes
The synthesis of Olmesartan medoxomil is a multi-step process, and variations in reagents, solvents, and reaction conditions can significantly influence the impurity profile of the final Active Pharmaceutical Ingredient (API).[4] Impurities can arise from starting materials, intermediates, by-products, and degradation products.[1]
A common route involves the N-alkylation of an imidazole derivative with a substituted benzyl bromide.[4] Key impurities identified in various processes include regioisomers, degradation products, and unreacted intermediates.[2][5][6] Genotoxic impurities, such as azido- and nitroso-compounds, are of particular concern due to their potential to interact with DNA and have been the subject of recalls for some "sartan" medications.[7][8][9]
Table 1: Comparison of Potential Impurities in Olmesartan Medoxomil Synthesis
| Impurity Name | Structure | Typical Origin / Synthesis Step | Potential Impact | Analytical Method |
| Olmesartan Acid | Hydrolysis product of Olmesartan medoxomil | Basic hydrolysis during synthesis or degradation[2] | Pharmacologically active, but may affect dosage accuracy | HPLC, UPLC[2] |
| Dehydro Olmesartan | Dehydration of a key intermediate[10] | Process-related impurity from synthesis[1][10] | Potential unknown pharmacological/toxicological effects | HPLC, UPLC[1][10] |
| N-1 and N-2 Medoxomil Isomers | Regioisomers formed during alkylation | Alkylation of olmesartan acid with medoxomil chloride[5] | May have different efficacy and toxicity profiles | HPLC[5] |
| 4-Acetyl and 5-Acetyl Olmesartan | Process-related impurities | Side reactions during the synthesis of the imidazole moiety[2] | Potential unknown pharmacological/toxicological effects | HPLC, LC-MS[2] |
| Isopropyl Olmesartan | Process-related impurity | Use of isopropyl alcohol as a solvent or reagent | Potential unknown pharmacological/toxicological effects | HPLC, LC-MS[3] |
| Dimedoxomil Olmesartan | Process-related impurity | Further reaction with medoxomil chloride[3] | Potential unknown pharmacological/toxicological effects | HPLC, LC-MS[3] |
| Dibiphenyl Olmesartan | Process-related impurity | Impurity in a key starting material | Potential unknown pharmacological/toxicological effects | HPLC, LC-MS[3] |
| N-Alkyl Impurity (from acetone) | Reaction with mesityl oxide generated from acetone | Use of acetone as a solvent under acidic conditions[11] | Potential genotoxic impurity[11] | HPLC, LC-MS, NMR[11] |
| Azido Impurities (e.g., Azido methyl, Trityl azide) | Use of sodium azide in the synthesis of the tetrazole ring | Process-related from the use of azides[7][9] | Potentially genotoxic[7][9] | RP-HPLC[7][9] |
| 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD) | Reagent used in the final esterification step | Residual unreacted starting material | Potential genotoxic impurity[12] | GC-MS/MS[12] |
Experimental Protocols
Accurate quantification of impurities is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[13][14]
General Protocol for Impurity Profiling by RP-HPLC
This protocol is a representative example based on methodologies described in the literature.[7][15]
1. Instrumentation:
-
A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[9]
-
Mobile Phase B: Acetonitrile and Methanol (e.g., 925:75 v/v).[9]
-
Gradient Program: A gradient elution is typically used to separate a wide range of impurities with different polarities. The specific gradient will depend on the impurities being targeted.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 210 nm or 250 nm, depending on the absorption maxima of the impurities.[7][16]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Olmesartan medoxomil and spike it with known reference standards of the impurities at a specific concentration (e.g., 37.5 ppm).[7]
-
Test Solution: Dissolve a known amount of the Olmesartan medoxomil sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a target concentration (e.g., 15 mg/mL).[7]
4. Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are performed.[1] The drug substance is subjected to stress conditions such as:
-
Acid Hydrolysis: 1 N HCl at 60°C.[1]
-
Base Hydrolysis: 1 N NaOH at 60°C.[1]
-
Oxidative Degradation: Hydrogen peroxide solution.
-
Thermal Degradation: Heating the sample (e.g., 90°C for 8 days).[7]
-
Photolytic Degradation: Exposing the sample to UV light.
The resulting solutions are then analyzed by the HPLC method to ensure that degradation products are well-separated from the main peak and other impurities.
Visualizing the Impurity Profiling Workflow
The following diagram illustrates a logical workflow for the comparative analysis of impurity profiles from different Olmesartan medoxomil synthesis routes.
Caption: Workflow for comparative impurity profiling of Olmesartan synthesis routes.
This comprehensive approach to impurity profiling ensures the quality, safety, and consistency of Olmesartan medoxomil, aligning with stringent regulatory requirements. The choice of a specific synthetic route should be guided not only by yield and cost-effectiveness but also by the resulting impurity profile and the ability to control it within acceptable limits.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. wjpr.net [wjpr.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. foundryjournal.net [foundryjournal.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Olmesartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Olmesartan: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is collated from various validated methods to assist in the selection of the most appropriate technique for specific research and quality control needs.
Comparative Analysis of Analytical Techniques
The performance of an analytical method is paramount for accurate and reliable quantification of pharmaceutical compounds. Below is a summary of key validation parameters for HPLC-UV, LC-MS/MS, and HPTLC methods applied to the analysis of Olmesartan, providing a clear comparison of their capabilities.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 2 - 140 µg/mL[1][2][3] | 5 - 2500 ng/mL[4][5][6] | 200 - 800 ng/spot[2] |
| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.99[4] | > 0.998[2] |
| Accuracy (% Recovery) | 98.0 - 102.0%[3][7] | 95.0 - 100.0%[4] | 99.60 ± 0.15% |
| Precision (%RSD) | < 2.0%[3] | < 15%[1] | < 2.0% |
| Limit of Detection (LOD) | 0.04 µg/mL[3] | Not explicitly stated | 100 ng/spot |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[3] | 5 ng/mL[5][6] | 300 ng/spot |
| Primary Application | Routine quality control, formulation assay[2] | Bioanalysis (plasma samples), pharmacokinetic studies[1][4][5] | Purity assessment, stability studies, formulation assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical techniques. The following sections outline the fundamental steps for each of the compared methods for Olmesartan analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of Olmesartan in pharmaceutical dosage forms.
-
Sample Preparation (Tablets):
-
Twenty tablets are accurately weighed and crushed into a fine powder.
-
A portion of the powder equivalent to a specific amount of Olmesartan medoxomil (e.g., 10 mg) is transferred to a volumetric flask.
-
The powder is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water.
-
The solution is sonicated to ensure complete dissolution and then diluted to the final volume with the solvent.
-
The resulting solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. The pH of the aqueous phase is often adjusted to be acidic (e.g., pH 4.6).[2]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[1][2]
-
Detection: UV detection is performed at a wavelength where Olmesartan shows maximum absorbance, typically around 256 nm.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Olmesartan in biological matrices such as human plasma.
-
Sample Preparation (Plasma):
-
A simple liquid-liquid extraction (LLE) or protein precipitation (PPT) is performed.
-
For LLE, an extraction solution (e.g., a mixture of diethyl ether and dichloromethane) is added to the plasma sample.[4]
-
The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
The organic layer containing the analyte is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[4]
-
The residue is reconstituted in the mobile phase before injection.[4]
-
For PPT, a precipitating agent like acetonitrile is added to the plasma sample, followed by vortexing and centrifugation to pellet the proteins. The supernatant is then analyzed.[1]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column is commonly used.[4]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate) is often used.[4]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Olmesartan and its internal standard. A common transition for Olmesartan is m/z 445.20 → 148.90.[4]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and cost-effective method for the analysis of Olmesartan in tablet formulations.
-
Sample Preparation (Tablets):
-
A powdered tablet sample equivalent to a known amount of Olmesartan medoxomil is weighed.
-
The sample is extracted with a suitable solvent like methanol, sonicated, and diluted to a specific volume.
-
The solution is filtered to remove any undissolved excipients.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are used.
-
Mobile Phase: A mixture of solvents is used for development. An example is toluene:acetonitrile:methanol:ethyl acetate:acetic acid (5:3.5:0.3:1:0.3 v/v/v/v).
-
Application: A specific volume of the sample and standard solutions are applied as bands onto the HPTLC plate.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at a wavelength of approximately 264 nm.
-
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the cross-validation workflow and the pharmacological pathway of Olmesartan.
Caption: Workflow for the cross-validation of analytical techniques.
Caption: Olmesartan's signaling pathway and mechanism of action.
References
- 1. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 2. Amlodipine - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanism underlying inverse agonist of angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olmesartan Pharmacology - BioPharma Notes [biopharmanotes.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Olmesartan and Other Angiotensin II Receptor Antagonists
This guide provides an objective comparison of olmesartan with other angiotensin II receptor antagonists (ARBs), also known as sartans. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data concerning efficacy, receptor binding, and pharmacokinetics.
Introduction to Angiotensin II Receptor Antagonists
Angiotensin II receptor blockers (ARBs) are a class of drugs that modulate the renin-angiotensin-aldosterone system (RAAS), a critical pathway for regulating blood pressure and fluid balance.[1] They exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby preventing the vasoconstrictive and aldosterone-secreting actions of angiotensin II.[2][3] Olmesartan is a potent and selective AT1 receptor antagonist and is one of several ARBs available for clinical use, a class that also includes losartan, valsartan, irbesartan, candesartan, and telmisartan.[1][4] While all ARBs share a common mechanism, they exhibit distinct pharmacological, pharmacokinetic, and pharmacodynamic properties.[1]
Mechanism of Action and the RAAS Pathway
The binding of angiotensin II to the AT1 receptor activates a Gq/11 protein, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to physiological responses like vasoconstriction.[5] ARBs competitively block the AT1 receptor, inhibiting these downstream effects.
A key differentiator among ARBs is the concept of inverse agonism . Some ARBs, including olmesartan, not only block the action of angiotensin II but also reduce the basal, agonist-independent activity of the AT1 receptor.[6][7] This inverse agonist activity is attributed to specific molecular interactions that stabilize the receptor in an inactive conformation.[6] For olmesartan, this involves interactions between its hydroxyl group and Tyr113, and its carboxyl group with Lys199 and His256 in the AT1 receptor.[6][8] Studies have shown that olmesartan's inhibitory effect on basal receptor activity is significantly stronger than that of losartan.[7][9]
Figure 1: Angiotensin II Receptor Signaling Pathway and ARB Inhibition.
Comparative Efficacy in Blood Pressure Reduction
Multiple head-to-head clinical trials have demonstrated that olmesartan provides robust and sustained blood pressure (BP) control, often superior to other ARBs at their recommended starting doses.
Cuff Blood Pressure Reduction
In a multicenter, randomized, double-blind trial involving 588 patients with essential hypertension, olmesartan (20 mg) was found to be more effective in reducing sitting cuff diastolic blood pressure (DBP) than starting doses of losartan (50 mg), valsartan (80 mg), and irbesartan (150 mg).[10] The reduction in cuff DBP with olmesartan was 11.5 mm Hg, compared to 8.2 mm Hg for losartan, 7.9 mm Hg for valsartan, and 9.9 mm Hg for irbesartan.[10] Another meta-analysis of 22 studies confirmed that olmesartan provided greater DBP and systolic blood pressure (SBP) reductions compared to losartan and valsartan.[11]
24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
ABPM is considered a more accurate predictor of cardiovascular events than office BP measurements.[12][13] Data from ABPM studies consistently show olmesartan's superior efficacy over a 24-hour period. In one study, the reduction in mean 24-hour SBP with olmesartan (12.5 mm Hg) was significantly greater than with losartan (9.0 mm Hg) and valsartan (8.1 mm Hg), and equivalent to irbesartan (11.3 mm Hg).[4][10] Similarly, the reduction in mean 24-hour DBP with olmesartan (8.5 mm Hg) was significantly greater than with losartan (6.2 mm Hg) and valsartan (5.6 mm Hg).[4][10] This superior control extends through the last few hours of the dosing interval, a critical period for antihypertensive protection.[12][14]
| Parameter | Olmesartan (20 mg) | Losartan (50 mg) | Valsartan (80 mg) | Irbesartan (150 mg) | Telmisartan (40 mg) | Candesartan (8 mg) | Reference(s) |
| Mean Reduction in Cuff SBP (mm Hg) | 11.3 - 15.1 | 8.4 - 11.0 | 8.1 - 12.8 | 9.9 - 11.3 | - | 13.9 | [10][15][16] |
| Mean Reduction in Cuff DBP (mm Hg) | 11.5 - 13.1 | 8.2 - 9.6 | 7.9 - 11.8 | 9.9 | - | 10.4 | [10][15][16] |
| Mean Reduction in 24-h SBP (mm Hg) | 12.5 | 9.0 | 8.1 | 11.3 | - | - | [4][10][17] |
| Mean Reduction in 24-h DBP (mm Hg) | 8.5 | 6.2 | 5.6 | 7.4 | - | - | [4][10][17] |
| Mean Reduction in 24-h SBP vs Telmisartan (mm Hg) | -1.8 (Olmesartan 20mg vs Telmisartan 40mg) | - | - | - | - | - | [18] |
| Mean Reduction in 24-h DBP vs Telmisartan (mm Hg) | -1.7 (Olmesartan 20mg vs Telmisartan 40mg) | - | - | - | - | - | [18] |
| Table 1: Comparative Reductions in Blood Pressure with Various ARBs. Data are derived from separate head-to-head clinical trials and represent mean changes from baseline after 8-12 weeks of treatment. |
Receptor Binding Affinity and Pharmacodynamics
The clinical efficacy of an ARB is closely linked to its interaction with the AT1 receptor. Olmesartan exhibits a high affinity for the AT1 receptor, with a more than 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor.[19]
Studies comparing the molecular interactions of various ARBs show that olmesartan and telmisartan display high affinity, slow dissociation from the AT1 receptor, and a high degree of insurmountability, with the latter being greater for olmesartan.[20] This "insurmountable" antagonism means that even high concentrations of angiotensin II cannot easily displace the drug from the receptor, leading to a more potent and sustained blockade. The dissociation half-life for olmesartan from the AT1 receptor has been measured at 72 minutes, compared to 29 minutes for telmisartan.[20] This tight binding and slow dissociation, combined with its inverse agonist properties, contribute to olmesartan's powerful antihypertensive effect.[6][20]
Figure 2: Logical Grouping of ARBs by Receptor Binding and Inverse Agonism.
Comparative Pharmacokinetic Profiles
Pharmacokinetic properties determine the dosing regimen and duration of action for ARBs. Olmesartan has a terminal elimination half-life of 10 to 15 hours, which supports once-daily dosing and contributes to consistent 24-hour blood pressure control.[19][21] Unlike losartan, which is a prodrug requiring metabolic activation, olmesartan itself is the active metabolite of the prodrug olmesartan medoxomil.[1]
| Pharmacokinetic Parameter | Olmesartan | Losartan | Valsartan | Irbesartan | Telmisartan | Candesartan | Reference(s) |
| Prodrug | Yes (Olmesartan Medoxomil) | Yes | No | No | No | Yes (Candesartan Cilexetil) | [1][22] |
| Active Metabolite | Olmesartan | EXP-3174 | N/A | N/A | N/A | Candesartan | [1] |
| Bioavailability (%) | ~26 | ~33 | ~25 | ~60-80 | ~42-58 | ~15 | [1] |
| Plasma Protein Binding (%) | >99 | >98 (EXP-3174) | ~95 | ~90-97 | >99.5 | >99 | [1][22] |
| Elimination Half-life (hours) | 10-15 | 6-9 (EXP-3174) | ~6 | 11-15 | ~24 | ~9 | [1][19][21][22] |
| Time to Peak Concentration (hours) | 1-2 | 3-4 (EXP-3174) | 2-4 | 1.5-2 | 0.5-1 | 3-4 | [1] |
| Elimination Route | 35-50% Renal, rest Fecal | Renal and Hepatic | Primarily Fecal | Renal and Hepatic | Primarily Fecal | Primarily Renal | [1][21] |
| Table 2: Comparative Pharmacokinetic Properties of Angiotensin II Receptor Antagonists. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for AT1 Receptor
This protocol is used to determine the binding affinity (IC50, Ki) of unlabeled ARBs by measuring their ability to compete with a radiolabeled ligand for binding to the AT1 receptor.
1. Materials:
-
Receptor Source: Membrane preparations from cultured cells stably expressing the human AT1 receptor (e.g., CHO-hAT1 cells) or from tissues with high AT1 expression (e.g., rat liver).[3][5]
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test Compounds: Serial dilutions of olmesartan and other ARBs.
-
Non-specific Binding Control: High concentration of an unlabeled ligand (e.g., 10 µM Losartan or unlabeled Angiotensin II).[5]
-
Apparatus: 96-well plates, filtration apparatus, glass fiber filters, gamma scintillation counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation (20-50 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test ARB. For non-specific binding wells, add the high concentration of unlabeled ligand. For total binding wells, add only buffer.
-
Equilibration: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[20]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
Detection: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (ARB) concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of ARB that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Experimental Workflow for a Competitive Radioligand Binding Assay.
Protocol: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM) Clinical Trial
This protocol outlines a typical design for comparing the antihypertensive efficacy of different ARBs using ABPM.
1. Study Design:
-
Multicenter, randomized, double-blind, parallel-group study.[10][12]
-
Phases:
-
Washout/Placebo Run-in (e.g., 2-4 weeks): Patients discontinue prior antihypertensive medications and receive a placebo. This establishes a stable baseline blood pressure.[12]
-
Active Treatment (e.g., 8-12 weeks): Patients are randomized to receive once-daily doses of olmesartan or a comparator ARB (e.g., losartan, valsartan).[12]
-
2. Patient Population:
-
Adults with essential hypertension (e.g., cuff DBP ≥100 and ≤115 mm Hg).[10]
-
Exclusion criteria include secondary hypertension, significant comorbidities, and contraindications to ARBs.
3. Procedure:
-
Baseline ABPM: At the end of the placebo run-in phase, patients are fitted with a validated ABPM device. The device is programmed to record BP at regular intervals (e.g., every 15-20 minutes during the day and every 30 minutes at night) for 24 hours.[13][23]
-
Randomization and Treatment: Patients are randomized to their assigned treatment group.
-
Follow-up ABPM: The 24-hour ABPM procedure is repeated at the end of the active treatment period (e.g., week 8 or 12).[10]
-
Data Collection: Cuff BP measurements are also taken at clinic visits throughout the study.
4. Efficacy Endpoints:
-
Primary: Change from baseline in mean 24-hour DBP and/or SBP.[10]
-
Secondary:
-
Change from baseline in mean daytime and nighttime SBP/DBP.[12]
-
Change from baseline in the last 2, 4, or 6 hours of the dosing interval.[14][24]
-
Blood pressure goal rates (percentage of patients achieving a target BP, e.g., <130/80 mm Hg for 24-hour mean).[12]
-
Change from baseline in cuff SBP/DBP.[10]
-
5. Data Analysis:
-
Statistical comparisons (e.g., ANCOVA) are performed to assess differences in BP reduction between treatment groups, adjusting for baseline values.
Conclusion
Experimental and clinical data demonstrate that while all ARBs effectively block the AT1 receptor, olmesartan distinguishes itself through a combination of potent antihypertensive efficacy, strong and sustained receptor binding, and unique inverse agonist properties. Head-to-head trials consistently show that olmesartan provides superior reductions in both cuff and 24-hour ambulatory blood pressure compared to the starting doses of several other widely used ARBs, including losartan and valsartan.[10][11] Its high receptor affinity, slow dissociation rate, and ability to suppress basal receptor activity contribute to a robust and durable blockade of the renin-angiotensin system, making it a highly effective agent in the ARB class.
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. Comparative Study of Olmesartan versus Telmisartan, in Patient with Stage I Hypertension | Journal of Shaheed Suhrawardy Medical College [banglajol.info]
- 3. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanism underlying inverse agonist of angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy of olmesartan, losartan, valsartan, and irbesartan in the control of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive effects of olmesartan compared with other angiotensin receptor blockers: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of 24-hour ambulatory blood pressure monitoring to assess antihypertensive efficacy: a comparison of olmesartan medoxomil, losartan potassium, valsartan, and irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Olmesartan compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of effects of olmesartan and telmisartan on blood pressure and metabolic parameters in Japanese early-stage type-2 diabetics with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. biopeak.de [biopeak.de]
- 24. Evaluation of Angiotensin II Receptor Blockers for 24‐Hour Blood Pressure Control: Meta‐Analysis of a Clinical Database - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Olmesartan Ethyl Ester Reference Standards
For researchers and drug development professionals, the accuracy of analytical reference standards is paramount. This guide provides a framework for the comparative assessment of Olmesartan Ethyl Ester reference standards from various suppliers. While direct comparative data is often proprietary, this document outlines the critical quality attributes to consider and provides a detailed experimental protocol for an in-house purity assessment using High-Performance Liquid Chromatography (HPLC).
Key Quality Attributes for Comparison
When evaluating this compound reference standards, a thorough assessment of the Certificate of Analysis (COA) from each supplier is the first step. Key parameters to compare include:
-
Purity: Typically determined by HPLC, the purity value indicates the percentage of this compound in the standard. Look for high purity values, ideally ≥98%.
-
Impurity Profile: The COA should list any identified and unidentified impurities and their respective levels. A lower number and quantity of impurities are indicative of a higher quality standard.
-
Characterization Data: The supplier should provide comprehensive data confirming the identity and structure of the compound, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Water Content: Determined by Karl Fischer titration, this value is important for accurately preparing solutions of known concentrations.
-
Residual Solvents: The presence of residual solvents from the manufacturing process should be minimal and within acceptable limits.
Comparative Data Summary
To facilitate a direct comparison of reference standards from different suppliers, researchers can populate the following table with data obtained from the respective Certificates of Analysis and in-house experimental testing.
| Quality Attribute | Supplier A | Supplier B | Supplier C | In-house Results (Supplier A) | In-house Results (Supplier B) | In-house Results (Supplier C) |
| Purity (by HPLC, %) | ||||||
| Water Content (%) | ||||||
| Residual Solvents (ppm) | ||||||
| Identity Confirmed (NMR, MS) | ||||||
| Major Impurity 1 (%) | ||||||
| Major Impurity 2 (%) | ||||||
| Total Impurities (%) |
Experimental Protocol: Purity Assessment by HPLC-UV
This protocol provides a general method for the purity determination of this compound reference standards. Method validation and optimization may be required for specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric Acid (or other suitable buffer)
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical balance
3. Chromatographic Conditions (Typical):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This will be the stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
5. Sample Solution Preparation:
-
Prepare sample solutions from each supplier's reference standard following the same procedure as the standard solution preparation.
6. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solutions.
7. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of each sample by the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
-
Identify and quantify any impurities relative to the main peak.
Visualizing the Workflow and Chemical Relationships
To better understand the experimental process and the chemical context of this compound, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based purity assessment.
Caption: Chemical relationship of this compound to the API.
By following this guide, researchers can systematically evaluate and compare this compound reference standards, ensuring the selection of a high-quality standard that will contribute to the generation of accurate and reliable analytical data in their drug development programs.
A Comparative Analysis of Olmesartan and Candesartan on Renal Function for Researchers and Drug Development Professionals
An objective examination of two prominent angiotensin II receptor blockers and their impact on key markers of kidney health, supported by clinical data and experimental insights.
In the landscape of renin-angiotensin-aldosterone system (RAAS) inhibitors, olmesartan and candesartan, both potent angiotensin II receptor blockers (ARBs), are frequently prescribed for the management of hypertension and are recognized for their renoprotective effects. For researchers, scientists, and professionals in drug development, a nuanced understanding of the comparative efficacy of these agents on renal function is critical. This guide provides a detailed comparison of olmesartan and candesartan, focusing on their effects on renal parameters, supported by data from clinical studies and an overview of relevant experimental methodologies.
Data Presentation: Quantitative Comparison of Renal Function Parameters
Direct head-to-head randomized controlled trials comparing the effects of olmesartan and candesartan on a comprehensive set of renal function parameters are limited. However, existing comparative and observational studies provide valuable insights, particularly regarding their impact on proteinuria, a key indicator of kidney damage.
| Renal Function Parameter | Olmesartan | Candesartan | Comparative Findings | Study Type | Citation |
| Urinary Albumin/Protein Excretion | Significant reduction | Reduction | Olmesartan demonstrated a greater reduction in urinary protein compared to candesartan, losartan, and valsartan in patients with non-diabetic chronic kidney disease. This effect was observed as early as one month into treatment and was sustained over a two-year period. | Retrospective Observational Study | [1][2] |
| Significant decrease in urinary albumin | Increase in urinary albumin after switching back from olmesartan | In the COTO (Difference in the effects of switching from candesartan to olmesartan or telmisartan to olmesartan) study, switching hypertensive patients with type 2 diabetes from candesartan (8 mg/day) to olmesartan (20 mg/day) resulted in a significant decrease in urinary albumin levels. When patients were switched back to candesartan, urinary albumin levels increased again.[3][4][5] | Open-label, Controlled, Crossover Study | [3][4][5] | |
| Glomerular Filtration Rate (GFR) | Data from direct head-to-head comparative trials are not readily available. | Data from direct head-to-head comparative trials are not readily available. | Both olmesartan and candesartan, as part of the ARB class, are known to have a modest acute effect on GFR upon initiation of therapy, which is generally considered a hemodynamic effect related to the reduction in intraglomerular pressure. Long-term effects aim to preserve GFR. | General knowledge from ARB class studies | |
| Serum Creatinine | Data from direct head-to-head comparative trials are not readily available. | Data from direct head-to-head comparative trials are not readily available. | A retrospective observational study found no statistically significant difference in the change of serum creatinine levels from baseline between olmesartan and candesartan users.[6] | Retrospective Observational Study | [6] |
Note: The provided data is based on available comparative studies. The absence of large-scale, head-to-head randomized controlled trials designed to specifically compare the long-term renal outcomes of olmesartan versus candesartan necessitates careful interpretation of these findings.
Experimental Protocols
To ensure the robust and standardized assessment of renal function in clinical trials involving ARBs like olmesartan and candesartan, specific and validated methodologies are employed. Below are representative protocols for key renal function assessments.
Measurement of Urinary Albumin Excretion
-
Objective: To quantify the amount of albumin in the urine, a sensitive marker of glomerular injury.
-
Procedure:
-
Sample Collection: A 24-hour urine collection is the gold standard for accurately measuring albumin excretion. Alternatively, a spot morning urine sample can be used to determine the urinary albumin-to-creatinine ratio (UACR), which corrects for variations in urine concentration.
-
Sample Handling and Storage: Urine samples are collected in sterile containers and may require refrigeration or the addition of preservatives to prevent bacterial growth and degradation of albumin. Samples are typically centrifuged to remove sediment before analysis.
-
Analytical Method: Immunoturbidimetric or immunonephelometric assays are commonly used for the quantitative determination of urinary albumin. These methods utilize specific antibodies that bind to albumin, and the resulting turbidity or light scattering is measured and correlated to the albumin concentration.
-
Data Expression: Results are expressed as milligrams of albumin excreted per 24 hours (mg/24h) or as the UACR in milligrams per gram of creatinine (mg/g Cr).
-
Measurement of Serum Creatinine and Estimation of Glomerular Filtration Rate (eGFR)
-
Objective: To assess the kidney's filtering capacity by measuring the level of creatinine in the blood and using it to estimate the GFR.
-
Procedure:
-
Sample Collection: A blood sample is obtained via venipuncture into a serum separator tube.
-
Sample Processing: The blood is allowed to clot, and then centrifuged to separate the serum from the blood cells.
-
Analytical Method for Serum Creatinine: The Jaffe reaction (alkaline picrate method) or, more commonly, enzymatic methods are used to measure serum creatinine concentration. Enzymatic methods are more specific and less susceptible to interference from other substances.
-
eGFR Calculation: The estimated Glomerular Filtration Rate (eGFR) is calculated from the serum creatinine value using validated equations that also incorporate age, sex, and race. The most commonly used equations in clinical trials are the Modification of Diet in Renal Disease (MDRD) study equation and the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. The CKD-EPI equation is now generally preferred for its improved accuracy, particularly at higher GFR levels.[3]
-
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Adherence to guidelines for creatinine and potassium monitoring and discontinuation following renin–angiotensin system blockade: a UK general practice-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. binasss.sa.cr [binasss.sa.cr]
Safety Operating Guide
Proper Disposal of Olmesartan Ethyl Ester: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Olmesartan Ethyl Ester in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Pharmaceutical waste management is governed by strict regulations, and it is imperative that researchers, scientists, and drug development professionals handle such materials with the utmost care.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While specific data for the ethyl ester form is limited, information from related compounds like Olmesartan Medoxomil indicates that appropriate personal protective equipment (PPE) is mandatory.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.[6][7]
-
Emergency Procedures: In case of accidental contact, wash skin thoroughly with soap and water.[6] For eye contact, rinse with water for at least 15 minutes.[6] If inhaled, move to fresh air.[3][5] In all cases of exposure or if you feel unwell, seek immediate medical attention and show the SDS to the attending physician.[5][6]
Regulatory Framework for Pharmaceutical Waste
The disposal of chemical and pharmaceutical waste is highly regulated. In the United States, the primary agencies involved are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][8] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[2][8]
Key regulations include the EPA's Subpart P, which sets management standards for hazardous waste pharmaceuticals at healthcare facilities and strictly prohibits their disposal down drains (sewering).[1][9] Chemical waste generators are responsible for determining if their waste is classified as hazardous.[4] Given its nature as a pharmaceutical-related compound with unknown ecotoxicity, this compound should be treated as a hazardous chemical waste to ensure full compliance.
Summary of Key Disposal Parameters
The following table summarizes critical parameters and regulations applicable to the disposal of laboratory-generated chemical waste like this compound.
| Parameter | Guideline / Regulation | Source |
| Waste Classification | Must be determined by the generator. Treat as hazardous waste unless confirmed otherwise. | EPA / RCRA[4] |
| Sewer Disposal (Drains) | Prohibited for hazardous pharmaceutical waste. Avoid discharge into drains or water courses. | EPA Subpart P[1][6] |
| Aqueous Waste pH | For non-hazardous waste, pH should generally be between 3 and 8 for drain disposal (not applicable here). | General Lab Guidelines[10] |
| Waste Container | Must be chemically compatible, leak-proof, with a tightly sealing lid. | EH&S / RCRA[7][11] |
| Container Labeling | Must be clearly labeled as "Hazardous Waste" with the full chemical name. | EH&S / RCRA[7][11] |
| Final Disposal Method | Incineration at a licensed hazardous material disposal facility is the standard method. | EPA / RCRA[1][6] |
| Empty Containers | Containers that held acutely hazardous ("P-list") chemicals must be triple-rinsed. | EPA / RCRA[11][12] |
Disposal Protocol for this compound
This section provides a step-by-step protocol for the safe disposal of this compound. This is a procedural guide and should not be confused with an experimental protocol.
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and federal regulations.
Materials:
-
Dedicated, chemically resistant waste container (e.g., High-Density Polyethylene - HDPE) with a secure lid.[7]
-
"Hazardous Waste" label.
-
Required PPE (gloves, safety goggles, lab coat).
Procedure:
-
Waste Characterization & Segregation:
-
Containerization:
-
Select a dedicated, leak-proof container made of a compatible material.[7][11]
-
Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and any other components of the waste.
-
Carefully transfer the waste into the container, minimizing the generation of dust.
-
Securely seal the container lid.[7] Keep the container closed at all times except when adding waste.[11][13]
-
-
Temporary On-Site Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[6][7]
-
Do not attempt to transport hazardous waste yourself.[12] The final disposal will likely involve incineration at a permitted treatment facility.[1][2]
-
-
Record Keeping:
-
Maintain accurate records of the amount of waste generated, the date it was placed in the container, and the date of pickup by the disposal contractor.[7] This documentation is crucial for regulatory compliance.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fishersci.nl [fishersci.nl]
- 5. organon.com [organon.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Researchers: A Guide to Handling Olmesartan Ethyl Ester
For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for managing Olmesartan Ethyl Ester, a key impurity in the synthesis of Olmesartan. Adherence to these protocols is critical for minimizing exposure risk and ensuring operational integrity.
Immediate Safety and Handling Protocols
When working with this compound, a proactive approach to safety is crucial. The following table summarizes the recommended personal protective equipment (PPE) and engineering controls to be implemented.
| Protective Equipment | Specifications and Usage |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with dust or splashes.[1] |
| Skin Protection | Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Protective Clothing: Wear impervious, fire/flame-resistant clothing to prevent skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation or potential for dust formation, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. For higher exposure risk, a full-face supplied-air respirator may be necessary.[1] |
| Engineering Controls | Work in a well-ventilated area, preferably within a laboratory fume hood or other appropriate local exhaust ventilation system to minimize inhalation of dust and aerosols.[1] |
Note: As of this writing, no specific occupational exposure limits (OELs) have been established for this compound. Therefore, it is imperative to handle this compound with the utmost care, assuming it may have unknown potency.[1]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound within a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Storage: Store the container in a tightly closed, dry, and well-ventilated place.[1][2] For long-term stability, refrigeration is recommended.[1][2]
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Weighing and Transfer: Conduct weighing and transfer operations within a fume hood or a ventilated enclosure to control dust generation.
-
Spill Prevention: Handle with care to avoid spills. Keep containers closed when not in use.
Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | If breathing is difficult, remove the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[1]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the logical flow of operations.
Caption: Workflow for Safe Handling of this compound.
By implementing these comprehensive safety and logistical protocols, research institutions can foster a secure environment for their scientists and support the responsible advancement of pharmaceutical development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
